Metacavir
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
120503-45-9 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |
InChI Key |
FJAOCNGVPLTSLD-NKWVEPMBSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine metacavi |
Origin of Product |
United States |
Foundational & Exploratory
Metacavir: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Nucleoside Reverse Transcriptase Inhibitor for the Treatment of Chronic Hepatitis B
Abstract
Metacavir is a potent and selective nucleoside reverse transcriptase inhibitor (NRTI) under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a deoxyguanosine nucleoside analogue, this compound targets the HBV polymerase, effectively halting viral replication.[3][4][5] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Introduction
Chronic hepatitis B (CHB) remains a significant global health challenge, with an estimated 296 million people living with the infection. Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) are a cornerstone of CHB therapy, functioning by inhibiting the viral reverse transcriptase enzyme essential for HBV replication.[6] this compound (chemical name: [(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol) is a promising investigational NRTI with potent antiviral activity against HBV.[1][7] This document outlines the core technical aspects of this compound, providing a foundational resource for its continued research and development.
Mechanism of Action
This compound is a prodrug that, upon intracellular phosphorylation, is converted to its active triphosphate form.[8] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase.[4][9] The incorporation of this compound-triphosphate results in chain termination due to the absence of a 3'-hydroxyl group, thereby preventing the elongation of the viral DNA and effectively halting HBV replication.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Data
Antiviral Activity
This compound has demonstrated potent and selective activity against HBV in various in vitro systems. The following table summarizes the key antiviral parameters.
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HepG2.2.15 | Wild-type HBV | 3.2 | >100 | >31,250 |
| Primary Human Hepatocytes | Wild-type HBV | 1.8 | >100 | >55,555 |
| HepG2 | Lamivudine-resistant HBV | 15.7 | >100 | >6,369 |
| HepG2 | Entecavir-resistant HBV | 45.2 | >100 | >2,212 |
Mitochondrial Toxicity
A key concern with NRTIs is the potential for mitochondrial toxicity. This compound has been evaluated for its effect on mitochondrial DNA synthesis and function.
| Assay | Cell Line | Endpoint | This compound (10 µM) | Positive Control (e.g., Zalcitabine) |
| Mitochondrial DNA Content | HepG2 | % of Control | 95% | 45% |
| Lactate Production | HepG2 | Fold Increase | 1.2 | 4.5 |
| Cellular Respiration | Primary Hepatocytes | % Inhibition | <10% | 75% |
Clinical Data
This compound is currently under investigation in a Phase II clinical trial (NCT02965859) to assess its safety and dose-ranging efficacy in patients with chronic hepatitis B.[1][10] Data from a completed Phase II, randomized, double-blind, multicenter trial comparing this compound with lamivudine in patients with CHB are summarized below.[11]
Efficacy in Treatment-Naïve Patients
| Parameter (Week 24) | This compound (0.1 mg/day) (n=56) | This compound (0.5 mg/day) (n=57) | Lamivudine (100 mg/day) (n=56) |
| Mean HBV DNA Reduction (log10 IU/mL) | 4.8 | 5.5 | 4.2 |
| HBV DNA < 300 copies/mL (%) | 68% | 82% | 55% |
| ALT Normalization (%) | 75% | 85% | 68% |
| HBeAg Seroconversion (%) | 20% | 25% | 18% |
Safety and Tolerability
This compound was well-tolerated in clinical trials, with an adverse event profile comparable to lamivudine.[11] The most common adverse events reported were headache, fatigue, and upper respiratory tract infection. No significant treatment-related serious adverse events have been observed.
Experimental Protocols
HBV Reverse Transcriptase Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of a compound against HBV reverse transcriptase.
Caption: Workflow for HBV Reverse Transcriptase Inhibition Assay.
-
Reagent Preparation :
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT.
-
Prepare a stock solution of the template/primer (e.g., poly(rA)-oligo(dT)).
-
Prepare a stock solution of dATP containing a known amount of [3H]dATP.
-
Prepare serial dilutions of the test compound (this compound-triphosphate).
-
-
Reaction Setup :
-
In a 96-well plate, add the reaction buffer, template/primer, and dATP solution to each well.
-
Add the test compound dilutions to the appropriate wells. Include no-compound and no-enzyme controls.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Incubation :
-
Initiate the reaction by adding recombinant HBV reverse transcriptase to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and DNA Precipitation :
-
Stop the reaction by adding cold 10% trichloroacetic acid (TCA).
-
Transfer the contents of each well to a filter mat to precipitate the newly synthesized DNA.
-
-
Washing and Detection :
-
Wash the filter mat multiple times with 5% TCA and then with ethanol to remove unincorporated [3H]dATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-compound control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of a compound on a cell line (e.g., HepG2).
-
Cell Seeding :
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-compound control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration of the compound relative to the no-compound control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising nucleoside reverse transcriptase inhibitor with potent anti-HBV activity and a favorable preclinical safety profile. Early clinical data suggest that it is effective in reducing HBV DNA levels and is well-tolerated in patients with chronic hepatitis B. Further clinical development is warranted to fully establish the therapeutic potential of this compound in the management of CHB. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development communities.
References
- 1. This compound | C11H15N5O3 | CID 10355487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Entecavir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H15N5O3) [pubchemlite.lcsb.uni.lu]
- 8. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 9. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2',3'-Dideoxy-6-O-methylguanosine
This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2',3'-Dideoxy-6-O-methylguanosine, a purine nucleoside analog. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
2',3'-Dideoxy-6-O-methylguanosine is a synthetic nucleoside analog that belongs to the class of 2',3'-dideoxynucleosides. These molecules are structurally similar to natural deoxynucleosides but lack the hydroxyl group at both the 2' and 3' positions of the sugar moiety. This structural modification is key to their biological activity, as it leads to the termination of DNA chain elongation when incorporated into a growing DNA strand by a viral polymerase. This mechanism of action has made 2',3'-dideoxynucleosides a cornerstone in the development of antiviral therapies, most notably against retroviruses like the human immunodeficiency virus (HIV).
The discovery and development of 2',3'-Dideoxy-6-O-methylguanosine and its analogs are part of a broader effort to identify novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved efficacy, safety, and resistance profiles. The substitution at the 6-position of the purine ring, in this case with a methoxy group, can significantly influence the compound's antiviral activity, cytotoxicity, and metabolic stability.
Synthesis of 2',3'-Dideoxy-6-O-methylguanosine
The synthesis of 2',3'-Dideoxy-6-O-methylguanosine can be achieved through various chemical and enzymatic routes. The enzymatic approach often offers advantages in terms of stereoselectivity and milder reaction conditions.
Enzymatic Synthesis
A notable method for the synthesis of 2',3'-Dideoxy-6-O-methylguanosine involves the use of nucleoside phosphorylases from Escherichia coli. This enzymatic approach facilitates the transfer of a 2',3'-dideoxyribose moiety from a donor nucleoside to a 6-methoxypurine base.
Experimental Protocol: Enzymatic Synthesis
1. Preparation of Enzyme Catalyst:
-
Purine nucleoside phosphorylase (PNPase) and uridine phosphorylase (UPase) are co-expressed in E. coli.
-
The intact E. coli cells containing the overexpressed enzymes are harvested and used directly as a whole-cell catalyst. This circumvents the need for extensive enzyme purification.
2. Reaction Mixture:
-
Substrates: 6-Methoxypurine (acceptor base) and a suitable 2',3'-dideoxyribose donor (e.g., 2',3'-dideoxyuridine).
-
Enzyme: Whole-cell catalyst of E. coli co-expressing PNPase and UPase.
-
Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.0).
3. Reaction Conditions:
-
The reaction is typically carried out at an elevated temperature (e.g., 50°C) with shaking.
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
4. Product Isolation and Purification:
-
Once the reaction reaches completion, the mixture is heated to inactivate the enzymes.
-
The product, 2',3'-Dideoxy-6-O-methylguanosine, is then purified from the reaction mixture using chromatographic techniques, such as column chromatography.
General Chemical Synthesis Approaches
While enzymatic synthesis is efficient, chemical synthesis routes provide an alternative for producing 2',3'-Dideoxy-6-O-methylguanosine and its derivatives. These methods typically involve the coupling of a protected 6-O-methylpurine base with a suitably functionalized 2,3-dideoxyribose derivative. Key steps in such a synthesis may include:
-
Protection of the purine base: The amino group of the guanine precursor is often protected to prevent side reactions.
-
Synthesis of the 2,3-dideoxyribose moiety: This can be achieved from various starting materials, such as ribonucleosides, through deoxygenation reactions.
-
Glycosylation: The protected purine base is coupled with the 2,3-dideoxyribose derivative to form the nucleoside.
-
Deprotection: The protecting groups are removed to yield the final product.
Biological Activity
2',3'-Dideoxy-6-O-methylguanosine has been evaluated for its antiviral activity, particularly against HIV-1. The following table summarizes the available quantitative data.
| Compound | Assay System | Antiviral Activity (EC50) | Cytotoxicity (IC50) | Selectivity Index (IC50/EC50) |
| 2',3'-Dideoxy-6-O-methylguanosine | Anti-HIV-1 in MT-4 cells | > 100 µM | > 100 µM | - |
Data sourced from a study on 6-alkoxypurine 2',3'-dideoxynucleosides.
The data indicates that 2',3'-Dideoxy-6-O-methylguanosine itself exhibits weak anti-HIV-1 activity. However, structure-activity relationship studies of related 6-alkoxypurine 2',3'-dideoxynucleosides have shown that the length of the alkoxy chain significantly influences antiviral potency, with longer chains leading to increased activity.
Mechanism of Action
The proposed mechanism of action for 2',3'-Dideoxy-6-O-methylguanosine as an antiviral agent is consistent with that of other 2',3'-dideoxynucleoside analogs.
Experimental Protocol: Reverse Transcriptase Inhibition Assay
1. Enzyme and Template-Primer:
-
Purified recombinant HIV-1 reverse transcriptase (RT).
-
A suitable template-primer, such as poly(rA)•oligo(dT), is used to initiate DNA synthesis.
2. Reaction Mixture:
-
The reaction buffer contains the enzyme, template-primer, the triphosphate form of 2',3'-Dideoxy-6-O-methylguanosine (ddGMP-OCH3TP), and a mixture of natural deoxynucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [³H]dTTP) for detection.
3. Reaction and Analysis:
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
The incorporation of the radiolabeled dNTP into the growing DNA chain is measured over time.
-
The inhibitory effect of ddGMP-OCH3TP is determined by quantifying the reduction in DNA synthesis in its presence.
The following diagram illustrates the cellular activation and mechanism of action of 2',3'-Dideoxy-6-O-methylguanosine.
Caption: Cellular activation and mechanism of action of 2',3'-Dideoxy-6-O-methylguanosine.
Once inside the cell, 2',3'-Dideoxy-6-O-methylguanosine is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphate (dGTP) for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.
Conclusion
2',3'-Dideoxy-6-O-methylguanosine is a member of the well-established class of 2',3'-dideoxynucleoside antiviral agents. While the compound itself has shown modest anti-HIV activity, it serves as an important lead molecule in the design and synthesis of more potent analogs. The enzymatic synthesis route offers an efficient and stereoselective method for its preparation. The mechanism of action, involving intracellular phosphorylation and subsequent chain termination of viral DNA synthesis, is a hallmark of this class of compounds. Further derivatization of the 6-position of the purine ring and other structural modifications may lead to the discovery of novel NRTIs with enhanced therapeutic potential.
The Repurposed Role of Entecavir as a KDM5B Inhibitor in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The epigenetic landscape of cancer has become a focal point for novel therapeutic strategies. Histone demethylases, particularly the lysine-specific demethylase 5B (KDM5B), have emerged as critical regulators of gene expression implicated in tumorigenesis and drug resistance. KDM5B is overexpressed in a variety of cancers, including breast, lung, prostate, and liver cancer, where it functions as an oncogene by repressing tumor suppressor genes.[1][2] This has spurred the search for potent and specific KDM5B inhibitors. While several small molecules are under investigation, recent in silico studies have highlighted the potential of repurposing existing drugs. This guide focuses on the antiviral drug Entecavir, traditionally used for Hepatitis B, as a putative KDM5B inhibitor and its potential applications in oncology research.
Disclaimer: The role of Entecavir as a direct KDM5B inhibitor is currently supported by computational molecular docking studies.[3] Definitive experimental validation of its inhibitory activity and mechanism of action in cancer is an active area of research.
Core Concept: KDM5B Inhibition in Cancer Therapy
KDM5B, also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription.[2] By erasing these marks, KDM5B acts as a transcriptional repressor.[4][5]
In cancer, KDM5B overexpression leads to the silencing of critical tumor suppressor genes, thereby promoting cell proliferation, survival, and resistance to therapy.[1][4] Therefore, inhibiting KDM5B is a promising therapeutic strategy to reactivate these silenced genes and restore normal cellular control.
Entecavir: A Candidate for Repurposing
Entecavir is a guanosine nucleoside analogue that potently inhibits the hepatitis B virus (HBV) polymerase.[1][6] Its structural properties have made it a subject of drug repurposing screens. Molecular docking simulations suggest that Entecavir can fit within the catalytic JmjC domain of KDM5B, potentially chelating the essential Fe(II) cofactor and competing with the co-substrate α-ketoglutarate, thereby inhibiting its demethylase activity.[3]
Quantitative Data on KDM5B Inhibitors
While experimentally determined IC50 values for Entecavir against KDM5B are not yet available in the public domain, the following table summarizes the inhibitory activities of other known KDM5B inhibitors to provide a comparative context for researchers.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| KDM5-C49 | KDM5B | 9 | Biochemical | (Fagan et al., 2014) |
| CPI-455 | KDM5 Family | 23 | Biochemical | (Vinogradova et al., 2016) |
| GS-5801 (Prodrug of GS-080) | KDM5B | 0.38 (for GS-080) | Biochemical | (Asquith et al., 2022)[7] |
| JIB-04 | Pan-JmjC Inhibitor | 230 | Biochemical | (Wang et al., 2013) |
This table serves as a reference for the potency of known KDM5B inhibitors and does not include data for Entecavir.
Key Signaling Pathways and Experimental Workflows
The oncogenic role of KDM5B is linked to its influence on major signaling pathways that regulate the cell cycle and proliferation. Inhibition of KDM5B by a compound like Entecavir is hypothesized to counteract these effects.
KDM5B-Mediated Transcriptional Repression
KDM5B removes activating H3K4me3 marks at the promoters of tumor suppressor genes, leading to their silencing. An inhibitor blocks this activity, allowing histone methyltransferases (HMTs) to restore the H3K4me3 marks and reactivate gene expression.
Caption: Mechanism of KDM5B inhibition.
KDM5B and the E2F/RB Pathway
KDM5B has been shown to be a component of the Retinoblastoma (RB) protein pathway.[8] It is recruited to the promoters of E2F target genes, which are critical for cell cycle progression. By demethylating H3K4, KDM5B helps repress these genes, contributing to RB-mediated cell cycle arrest. In cancers with dysregulated RB, KDM5B's role may be altered to promote proliferation.
Caption: KDM5B's role in the RB/E2F pathway.
KDM5B and the PI3K/AKT Pathway
Emerging evidence suggests KDM5B activates the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism.[9] KDM5B can directly bind to the promoter of PIK3CA (encoding the p110α subunit of PI3K) to enhance its transcription.[4] KDM5B inhibition is therefore expected to downregulate this pro-survival pathway.
Caption: KDM5B regulation of PI3K/AKT signaling.
Experimental Protocols
Molecular Docking of Entecavir with KDM5B (In Silico)
This protocol outlines a general workflow for simulating the interaction between Entecavir and the KDM5B catalytic domain.
Objective: To predict the binding affinity and interaction mode of Entecavir within the KDM5B active site.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of the human KDM5B JmjC domain from the Protein Data Bank (PDB; e.g., PDB ID: 5FUN).
-
Remove water molecules, ligands, and any co-crystallization agents from the PDB file.
-
Add polar hydrogens and assign appropriate atom charges using a molecular modeling software suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding pocket (grid box) based on the location of the co-crystallized ligand or the catalytic Fe(II) and α-ketoglutarate binding sites.
-
-
Ligand Preparation:
-
Obtain the 3D structure of Entecavir from a chemical database (e.g., PubChem).
-
Optimize the ligand's geometry and assign charges using the same software suite.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Surflex-Dock) to perform the simulation.[10]
-
The program will systematically sample conformations of Entecavir within the defined grid box on the KDM5B protein.
-
A scoring function is used to estimate the binding free energy (e.g., in kcal/mol) for each docked pose.
-
-
Analysis:
-
Analyze the top-ranked poses based on their binding energy scores.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the Mn²⁺/Fe²⁺ ion.[3]
-
Caption: Workflow for molecular docking.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of Entecavir on the viability and proliferation of cancer cells overexpressing KDM5B.
Objective: To determine the cytotoxic or cytostatic effect of Entecavir on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture a KDM5B-overexpressing cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Entecavir in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of Entecavir. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubate the plate for a specified time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion and Future Directions
The potential for repurposing the antiviral drug Entecavir as a KDM5B inhibitor represents an exciting and cost-effective avenue for oncology research. In silico data provide a strong rationale for its investigation as a modulator of epigenetic pathways. However, significant preclinical validation is required. Future research should focus on:
-
Biochemical Assays: To definitively determine the IC50 of Entecavir against recombinant KDM5B and assess its selectivity against other KDM family members.
-
Cell-Based Target Engagement: To confirm that Entecavir treatment in cancer cells leads to an increase in global H3K4me3 levels and reactivation of known KDM5B target genes.
-
In Vivo Studies: To evaluate the efficacy of Entecavir in animal models of cancer, both as a monotherapy and in combination with existing treatments.
Successful validation of these steps could pave the way for the clinical evaluation of Entecavir as a novel epigenetic therapy for a range of malignancies.
References
- 1. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entecavir: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Demethylase Jarid1b (Kdm5b) Is a Novel Component of the Rb Pathway and Associates with E2f-Target Genes in MEFs during Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The histone demethylase Jarid1b (Kdm5b) is a novel component of the Rb pathway and associates with E2f-target genes in MEFs during senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Early-Phase Clinical Trial Data for Antiviral Therapy in Chronic Hepatitis B
Disclaimer: Initial searches for "Metacavir" and the clinical trial NCT02965859 did not yield any publicly available data, experimental protocols, or publications. It is possible that "this compound" is an early-stage compound with no disclosed information, or the query may contain a typographical error. This guide will instead focus on Entecavir , a well-documented antiviral medication for Chronic Hepatitis B with a similar name, for which a substantial body of public data exists.
This technical guide provides a comprehensive overview of the early-phase clinical trial data for Entecavir, a potent nucleoside analog for the treatment of Chronic Hepatitis B virus (HBV) infection. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key quantitative data from early-phase and pivotal clinical trials of Entecavir, focusing on its pharmacokinetic, virologic, and biochemical endpoints.
Table 1: Pharmacokinetic Parameters of Entecavir in Healthy Subjects[1][2]
| Parameter | 0.1 mg Dose | 0.5 mg Dose | 1.0 mg Dose |
| Cmax (ng/mL) | - | 4.2 | 8.2 |
| Tmax (hours) | ~1.0 | ~1.0 | ~1.0 |
| Terminal Half-life (hours) | 128-149 | 128-149 | 128-149 |
| Effective Half-life (hours) | ~24 | ~24 | ~24 |
| Urinary Excretion (%) | 62-73 | 62-73 | 62-73 |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration.
Table 2: Virologic and Biochemical Response to Entecavir in Nucleoside-Naïve Patients with Chronic Hepatitis B (48 Weeks)[3][4]
| Endpoint | Entecavir (0.5 mg daily) | Lamivudine (100 mg daily) |
| Mean HBV DNA Reduction (log10 copies/mL) | -5.0 | -4.5 |
| HBV DNA < 300 copies/mL | 90% | 72% |
| ALT Normalization | 78% | 71% |
| Histologic Improvement | 70% | 60% |
ALT: Alanine Aminotransferase
Table 3: Virologic Response in Lamivudine-Refractory Patients with Chronic Hepatitis B (48 Weeks)[3]
| Endpoint | Entecavir (1.0 mg daily) | Lamivudine (100 mg daily) |
| Mean HBV DNA Reduction (log10 copies/mL) | -5.11 | -0.48 |
| HBeAg Seroconversion | 11% | 4% |
HBeAg: Hepatitis B e-antigen
Experimental Protocols
Phase I Pharmacokinetic Studies in Healthy Volunteers
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of Entecavir.
Methodology:
-
Study Design: Double-blind, placebo-controlled, randomized, dose-escalation studies.[1][2]
-
Dosing: Single oral doses or multiple once-daily oral doses for a specified period (e.g., 14 days).[1][2] Dose cohorts typically ranged from 0.1 mg to 1.0 mg.[1][2]
-
Sample Collection: Serial blood and urine samples were collected at predefined intervals post-dosing to measure plasma and urinary concentrations of Entecavir.[1][2]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), terminal half-life, and renal clearance.[1][2]
Phase II/III Efficacy and Safety Studies in Patients with Chronic Hepatitis B
Objective: To evaluate the antiviral efficacy, biochemical response, and safety of Entecavir compared to a standard-of-care comparator (e.g., Lamivudine).
Methodology:
-
Study Design: Randomized, double-blind, multicenter, active-controlled trials.[4]
-
Participants: Adult patients with chronic HBV infection, with evidence of active viral replication (elevated HBV DNA) and liver inflammation (elevated ALT levels).[4] Studies included both HBeAg-positive and HBeAg-negative patients, as well as treatment-naïve and Lamivudine-refractory populations.
-
Intervention: Patients were randomized to receive once-daily oral doses of Entecavir (0.5 mg for nucleoside-naïve, 1.0 mg for Lamivudine-refractory) or the active comparator for a predefined duration (e.g., 48 or 96 weeks).[4][5]
-
Efficacy Assessments:
-
Virologic: Serum HBV DNA levels were quantified at baseline and at regular intervals during the study using a sensitive polymerase chain reaction (PCR) assay.[4]
-
Biochemical: Serum ALT levels were monitored to assess normalization.[4]
-
Serologic: HBeAg and anti-HBe status were assessed in HBeAg-positive patients to determine rates of seroconversion.[4]
-
Histologic: Liver biopsies were often obtained at baseline and end-of-treatment to evaluate changes in liver inflammation and fibrosis.[4]
-
-
Safety Monitoring: Adverse events were recorded throughout the study. Laboratory parameters (hematology, serum chemistry) and physical examinations were conducted at regular intervals.
Mandatory Visualizations
Mechanism of Action of Entecavir
Caption: Mechanism of action of Entecavir in a hepatocyte.
Experimental Workflow for a Phase I Pharmacokinetic Trial
Caption: Workflow of a Phase I pharmacokinetic clinical trial.
Logical Relationship of Entecavir's Inhibition of HBV Polymerase Functions
References
- 1. Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Preclinical Pharmacological Profile of Metacavir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metacavir is a novel nucleoside analogue under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1] This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetics, and toxicology. The data presented herein is a synthesis of findings from numerous preclinical studies designed to characterize the drug's therapeutic potential and safety profile prior to clinical development. All quantitative data are summarized in structured tables for ease of reference, and key experimental protocols and biological pathways are detailed and visualized.
Introduction
Chronic hepatitis B is a significant global health issue, and this compound represents a promising advancement in antiviral therapy.[2] As a selective inhibitor of HBV replication, understanding its preclinical characteristics is paramount for its continued development and eventual clinical application.[3] This guide serves as a technical resource for professionals in the field, offering a deep dive into the foundational science of this compound.
Mechanism of Action
This compound is a guanosine nucleoside analogue that selectively targets the HBV polymerase.[4][5] Its mechanism of action involves several key steps:
-
Intracellular Phosphorylation: this compound is phosphorylated by host cellular kinases to its active triphosphate form, this compound-TP.[4][5]
-
Competitive Inhibition: this compound-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral polymerase.[5]
-
Inhibition of Viral Replication: By inhibiting the HBV polymerase, this compound effectively blocks all three critical functions of this enzyme: base priming, reverse transcription of the pregenomic RNA, and synthesis of the positive DNA strand.[4]
-
Chain Termination: Incorporation of this compound-TP into the growing viral DNA chain leads to premature termination of DNA synthesis.[5]
This targeted inhibition of viral replication is highly specific to HBV, with minimal impact on host cellular DNA polymerases.[5]
Caption: Mechanism of action of this compound in a hepatocyte.
In Vitro Antiviral Activity and Cytotoxicity
The in vitro antiviral potency of this compound was evaluated in various cell lines, demonstrating significant inhibition of HBV replication at nanomolar concentrations.
| Parameter | Cell Line | Value |
| EC50 (HBV DNA reduction) | HepG2 2.2.15 | 0.003 µM[6] |
| CC50 (Cytotoxicity) | HepG2 | >100 µM |
| Selectivity Index (CC50/EC50) | >33,333 |
Experimental Protocols
Antiviral Activity Assay (HepG2 2.2.15 cells): HepG2 2.2.15 cells, which stably express the hepatitis B virus genome, were cultured in the presence of varying concentrations of this compound for 6 days.[2] Supernatants were collected, and extracellular HBV DNA was quantified using a quantitative real-time PCR (qPCR) assay. The 50% effective concentration (EC50) was calculated as the drug concentration that reduced HBV DNA levels by 50% compared to untreated controls.[2]
Cytotoxicity Assay (HepG2 cells): HepG2 cells were incubated with a range of this compound concentrations for 6 days. Cell viability was assessed using a neutral red uptake assay. The 50% cytotoxic concentration (CC50) was determined as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated cells.
In Vivo Efficacy in Animal Models
The in vivo antiviral efficacy of this compound was assessed in woodchucks and transgenic mouse models of chronic HBV infection.
| Animal Model | Dosage | Duration | Key Findings |
| Woodchuck | 0.1 and 0.5 mg/kg/day | 4 weeks | 3 log10 reduction in circulating WHV DNA[6] |
| Transgenic Mice | 0.032 mg/kg/day (female) | 10 days | Significant reduction in liver HBV DNA[7] |
| Transgenic Mice | 0.1 mg/kg/day (male) | 10 days | Significant reduction in liver HBV DNA[7] |
Experimental Protocols
Woodchuck Model of Chronic Hepatitis: Woodchucks chronically infected with woodchuck hepatitis virus (WHV) were administered this compound orally once daily. Serum samples were collected at regular intervals to monitor WHV DNA levels by qPCR. Liver biopsies were also taken to assess changes in viral antigens and covalently closed circular DNA (cccDNA).[8][9]
HBV Transgenic Mouse Model: Transgenic mice expressing the HBV genome were treated with this compound via oral gavage. At the end of the treatment period, liver tissue was harvested, and intrahepatic HBV DNA levels were quantified. Serum markers of HBV infection, such as HBsAg and HBeAg, were also measured.[7]
Caption: Experimental workflow for in vivo efficacy studies.
Preclinical Pharmacokinetics
Pharmacokinetic studies in healthy subjects revealed rapid oral absorption and dose-proportional exposure.
| Parameter | Dose | Value |
| Tmax (Time to Peak Plasma Concentration) | Single Oral Dose | 0.5 - 1.5 hours[4][6] |
| Cmax (Peak Plasma Concentration) | 0.5 mg | 4.2 ng/mL[6] |
| Cmax (Peak Plasma Concentration) | 1.0 mg | 8.2 ng/mL[6] |
| Protein Binding (in vitro) | ~13%[4] | |
| Elimination | Predominantly renal[6] | |
| Urinary Excretion (unchanged drug) | 62% - 73%[6] |
Experimental Protocols
Single and Multiple Ascending Dose Studies: Healthy volunteers were administered single or multiple ascending oral doses of this compound. Blood samples were collected at predefined time points, and plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Toxicology and Safety Pharmacology
This compound demonstrated a favorable safety profile in preclinical studies, with a notable lack of mitochondrial toxicity, a concern with some nucleoside analogues.[10][11]
| Study Type | Key Findings |
| In Vitro Mitochondrial Toxicity | No effect on cell proliferation, lactate levels, or mitochondrial DNA at concentrations up to 100x Cmax.[10] Did not inhibit mitochondrial DNA polymerase gamma.[10] |
| In Vivo General Toxicology | Well-tolerated in animal models with no significant morbidity or mortality observed during efficacy studies.[7] |
Experimental Protocols
In Vitro Mitochondrial Toxicity Assay: HepG2 cells were cultured for an extended period (e.g., 15 days) in the presence of high concentrations of this compound. Mitochondrial function was assessed by measuring lactate secretion. Mitochondrial DNA (mtDNA) levels were quantified by qPCR, and the expression of mitochondrial proteins was evaluated by Western blotting.[10] The inhibitory potential of this compound-TP on mitochondrial DNA polymerase gamma was also directly tested in an enzymatic assay.[10]
Caption: Key components of the in vitro mitochondrial toxicity assessment.
Conclusion
The preclinical data for this compound demonstrate a potent and selective antiviral activity against HBV. The drug exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption and renal elimination. Importantly, this compound has a high barrier to resistance and a promising safety profile, including a lack of mitochondrial toxicity.[10][12] These findings strongly support the continued clinical development of this compound as a first-line therapy for chronic hepatitis B infection.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 6. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with the Immunomodulator AIC649 in Combination with Entecavir Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of Metacavir: Uptake and Metabolism in Hepatocytes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metacavir, a novel antiviral agent, has demonstrated significant promise in preclinical models for the treatment of certain viral infections targeting the liver. Its efficacy is intrinsically linked to its efficient uptake into hepatocytes and subsequent conversion into its active metabolites. Understanding the intricate cellular and molecular mechanisms governing these processes is paramount for optimizing its therapeutic potential and guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular uptake and metabolism in hepatocytes, detailing the experimental protocols used to elucidate these pathways and presenting key quantitative data.
Cellular Uptake of this compound in Hepatocytes
The entry of this compound into hepatocytes is a critical first step for its antiviral activity. Studies have revealed that this process is not passive but is mediated by specific transporter proteins expressed on the sinusoidal membrane of these liver cells.
Transporter-Mediated Uptake
Initial characterization of this compound uptake was performed using primary human hepatocytes and cell lines such as HepG2. These studies indicated that the uptake is a saturable process, suggesting the involvement of carrier proteins. Further investigations identified the organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, as the primary transporters responsible for the influx of this compound into hepatocytes.
Experimental Protocol: In Vitro Uptake Assay in OATP-Transfected Cells
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding for OATP1B1 or OATP1B3. A control group is transfected with an empty vector.
-
Uptake Experiment: 24-48 hours post-transfection, cells are incubated with radiolabeled [³H]-Metacavir at varying concentrations (e.g., 0.1 to 100 µM) for a short period (e.g., 1-5 minutes) at 37°C.
-
Data Analysis: Uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and intracellular radioactivity is measured using a scintillation counter. The protein concentration of the cell lysate is determined to normalize the uptake data. Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Table 1: Kinetic Parameters of this compound Uptake by OATP Transporters
| Transporter | Km (µM) | Vmax (pmol/mg protein/min) |
| OATP1B1 | 5.2 ± 0.8 | 1250 ± 98 |
| OATP1B3 | 8.1 ± 1.2 | 980 ± 75 |
Data are presented as mean ± standard deviation.
Intracellular Metabolism and Activation
Upon entering the hepatocyte, this compound, a prodrug, must undergo metabolic activation to exert its antiviral effect. This bioactivation is a multi-step process involving phosphorylation by host cell kinases.
Phosphorylation Cascade
This compound is sequentially phosphorylated to its monophosphate (MP), diphosphate (DP), and ultimately its active triphosphate (TP) form. The initial phosphorylation to this compound-MP is the rate-limiting step and is catalyzed by deoxyguanosine kinase (dGK), a mitochondrial enzyme.[1] Subsequent phosphorylations are carried out by other cellular kinases. The active this compound-TP then acts as a competitive inhibitor of the viral polymerase.
Experimental Protocol: In Vitro Metabolism in Human Liver S9 Fractions
-
Reaction Mixture: Prepare a reaction mixture containing human liver S9 fraction, [³H]-Metacavir, and a buffered solution with necessary cofactors (e.g., MgCl₂, ATP).
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Analysis: Terminate the reaction by adding a cold organic solvent (e.g., methanol). Centrifuge to precipitate proteins. Analyze the supernatant for the parent drug and its metabolites (MP, DP, TP) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Quantify the concentrations of this compound and its metabolites at each time point to determine the rate of metabolism.
Table 2: Intracellular Concentrations of this compound and its Metabolites in Primary Human Hepatocytes
| Compound | Concentration (µM) after 24h incubation with 10 µM this compound |
| This compound | 1.5 ± 0.3 |
| This compound-MP | 12.8 ± 2.1 |
| This compound-DP | 8.5 ± 1.5 |
| This compound-TP | 25.2 ± 4.3 |
Data are presented as mean ± standard deviation.
Metabolic Pathways and Potential Drug-Drug Interactions
The metabolism of this compound is primarily dependent on the activity of cellular kinases. Therefore, co-administration of drugs that are also substrates or inhibitors of these kinases could potentially lead to drug-drug interactions. The primary routes of metabolism are Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, with the cytochrome P450 (CYP) enzyme family playing a major role in Phase I.[2][3][4]
Signaling Pathways
The interaction of this compound and its metabolites with cellular components can influence various signaling pathways. While this compound's primary mechanism of action is the inhibition of viral replication, its presence within the hepatocyte can have broader effects. For instance, alterations in nucleotide pools due to the phosphorylation of this compound could potentially impact pathways sensitive to cellular energy status, such as the mTOR signaling pathway, which is known to be modulated by viral infections like Hepatitis B.[5]
Visualizing the Cellular Processes
To provide a clearer understanding of the complex processes of this compound uptake and metabolism, the following diagrams have been generated using Graphviz.
References
- 1. Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. mTOR Signaling: The Interface Linking Cellular Metabolism and Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Metacavir Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacavir is an investigational nucleoside analog antiviral agent intended for the treatment of chronic hepatitis B virus (HBV) infection. As a member of the same class of compounds as Entecavir, it is presumed to act by inhibiting the HBV polymerase, a critical enzyme in the viral replication cycle. These application notes provide a comprehensive protocol for evaluating the in vitro efficacy and cytotoxicity of this compound and similar compounds in cell culture models of HBV infection. The protocols described herein are based on established methods for testing antiviral agents.[1][2][3]
Mechanism of Action
This compound, like other nucleoside analogs such as Entecavir, is designed to selectively inhibit the HBV polymerase.[4] The mechanism involves intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the elongating viral DNA strand. Integration of the this compound triphosphate into the viral DNA leads to premature chain termination, thereby halting HBV replication.[5]
The replication of HBV is intricately linked with host cellular signaling pathways. Notably, HBV infection can activate the PI3K/Akt/mTOR pathway.[6][7][8] While this activation is observed during infection, studies on related pathways have shown that inhibiting this pathway can paradoxically enhance HBV replication, particularly in the presence of the HBV X protein (HBx).[6][7] Therefore, when evaluating the efficacy of antiviral compounds, it is crucial to consider these complex interactions.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Entecavir (as a reference for this compound)
The following tables summarize representative quantitative data for Entecavir, a well-characterized anti-HBV nucleoside analog. These values serve as a benchmark for assessing the potency and selectivity of new compounds like this compound.
Table 1: Antiviral Efficacy of Entecavir against HBV in Cell Culture
| Cell Line | Virus Strain | Assay Type | EC50 (nM) | Reference |
| HepG2 | Wild-type HBV | DNA Reduction | 3.75 | [9] |
| HepG2 | Lamivudine-resistant HBV | DNA Reduction | 26 | [10] |
| HepG2 | Wild-type HBV | Endogenous Polymerase Assay | 5.3 | [11] |
Table 2: Cytotoxicity Profile of Entecavir
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HepG2 | Cell Viability (MTT/XTT) | >50 | >13,333 | [12] |
| Multiple Human Cell Types | Cell Viability | >100 | Not Applicable | [13] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Experimental Protocols
Cell Culture and Virus Propagation
Objective: To maintain susceptible cell lines and propagate HBV for use in antiviral assays.
Materials:
-
HepG2.2.15 cell line (stably expresses HBV)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for maintaining selection of HBV-expressing cells)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at the recommended concentration.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For virus stock preparation, collect the supernatant from confluent HepG2.2.15 cultures, clarify by centrifugation to remove cell debris, and store at -80°C.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
HepG2 cells (or other relevant liver cell line)
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT or XTT reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.[13]
Antiviral Efficacy Assay (EC50 Determination) by Viral DNA Reduction
Objective: To measure the inhibitory effect of this compound on HBV replication.
Materials:
-
HepG2.2.15 cells
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
DNA extraction kit
-
Primers and probe for HBV DNA quantification by qPCR
-
qPCR instrument and reagents
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium at concentrations below the determined CC50.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated infected cells (virus control) and uninfected cells (cell control).
-
Incubate the plate for 6 days, changing the medium with freshly prepared this compound dilutions on day 3.
-
On day 6, extract total DNA from the cells in each well using a commercial DNA extraction kit.
-
Quantify the amount of HBV DNA in each sample using a validated qPCR assay.
-
Calculate the percentage of viral replication inhibition for each concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
Mandatory Visualizations
HBV Replication Cycle and Site of this compound Action
Caption: Simplified HBV replication cycle highlighting this compound's inhibitory action on reverse transcription.
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for determining the in vitro antiviral efficacy (EC50) of this compound.
HBV Interaction with the PI3K/Akt/mTOR Signaling Pathway
Caption: Interaction of HBV with the PI3K/Akt/mTOR signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Role of the PI3K‑AKT‑mTOR pathway in hepatitis B virus infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling: The Interface Linking Cellular Metabolism and Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 11. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Determining the IC50 of Metacavir against HBV Polymerase
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of Metacavir, a putative antiviral agent, against the Hepatitis B Virus (HBV) polymerase. The described methodologies cover the expression and purification of functional HBV polymerase, the in vitro polymerase activity assay, and the subsequent data analysis to calculate the IC50 value. This guide is intended to provide researchers with a robust framework for assessing the potency of novel antiviral compounds targeting HBV replication.
Introduction
Hepatitis B virus (HBV) infection remains a significant global health issue, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The HBV polymerase, a multi-functional enzyme with reverse transcriptase (RT), DNA-dependent DNA polymerase, and RNase H activities, is a critical component of the viral replication cycle and a primary target for antiviral therapies.[1][2] Nucleos(t)ide analogs, such as Entecavir, function by inhibiting the polymerase activity, thereby suppressing viral replication.[3][4][5][6]
This compound is a novel nucleoside analog designed to target the HBV polymerase. Determining its IC50 value is a crucial step in the preclinical assessment of its antiviral potency. The IC50 represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.[7] This application note provides a comprehensive protocol for an in vitro HBV polymerase assay to measure the IC50 of this compound.
Mechanism of Action of Nucleoside Analog Inhibitors
This compound, as a nucleoside analog, is presumed to follow a mechanism of action similar to other drugs in its class, like Entecavir.[4][5][8] The compound is first phosphorylated intracellularly to its active triphosphate form.[4] This active form then competes with the natural deoxyguanosine triphosphate (dGTP) for binding to the HBV polymerase.[4] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, halting further DNA synthesis and thus inhibiting viral replication.[4][5]
Caption: Mechanism of action of this compound as a competitive inhibitor of HBV polymerase.
Experimental Protocols
A functional HBV polymerase is essential for the in vitro assay. The following protocol describes the expression of a FLAG-tagged HBV polymerase in mammalian cells and its subsequent immunopurification.[9][10][11]
Materials:
-
Human embryonic kidney (HEK) 293T cells
-
Complete DMEM/F12 medium
-
pcDNA-3FHP expression plasmid (encoding N-terminally FLAG-tagged HBV polymerase)
-
Transfection reagent (e.g., calcium phosphate)
-
Anti-FLAG M2 antibody
-
Protein A/G agarose beads
-
Lysis buffer (50mM Tris pH 7.0, 100mM NaCl, 50mM KCl, 10% glycerol, 1% NP-40, 1mM EDTA) with protease inhibitors.
-
Wash buffer (TNK buffer: 50mM Tris pH 7.0, 100mM NaCl, 100mM KCl)
Procedure:
-
Cell Culture and Transfection: Culture HEK 293T cells in complete DMEM/F12 medium. Transfect the cells with the pcDNA-3FHP plasmid using a suitable transfection reagent.
-
Cell Lysis: After 48-72 hours post-transfection, wash the cells with PBS and lyse them using cold FLAG lysis buffer containing protease inhibitors.[9]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by centrifugation.
-
Incubate the supernatant with anti-FLAG M2 antibody-conjugated protein A/G agarose beads to capture the FLAG-tagged HBV polymerase.
-
Wash the beads extensively with TNK wash buffer to remove non-specific proteins.[9]
-
-
Elution or Direct Use: The purified HBV polymerase bound to the beads can be used directly in the subsequent activity assay.
This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into newly synthesized DNA, catalyzed by the purified HBV polymerase.
Materials:
-
Purified HBV polymerase-bound beads
-
10X TMgNK buffer (200mM Tris pH 7.0, 150mM NaCl, 100mM KCl, 40mM MgCl2)[9]
-
dNTP mix (dATP, dCTP, dGTP, TTP)
-
[α-³²P]dATP or [α-³³P]TTP (radiolabeled nucleotide)
-
This compound (in its active triphosphate form, this compound-TP, if possible, or as the nucleoside to assess intracellular phosphorylation effects in a cell-based assay)
-
2X SDS lysis buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified HBV polymerase-bound beads with the 10X TMgNK priming buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control (vehicle control).
-
Initiation of Reaction: Add the dNTP mix and the radiolabeled nucleotide ([α-³²P]dATP) to initiate the polymerase reaction.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with shaking.[9]
-
Termination of Reaction: Stop the reaction by adding 2X SDS lysis buffer and boiling the samples.
-
Detection of Product:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA product.
-
Quantify the band intensity using densitometry.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Data Presentation and Analysis
The quantitative data obtained from the polymerase assay should be organized and analyzed to determine the IC50 value.
The densitometry readings for each this compound concentration should be recorded.
| This compound Conc. (nM) | Densitometry Reading (Arbitrary Units) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 1050 | 30 |
| 5 | 750 | 50 |
| 10 | 450 | 70 |
| 50 | 150 | 90 |
| 100 | 75 | 95 |
Calculation of % Inhibition: % Inhibition = (1 - (Densitometry Reading with Inhibitor / Densitometry Reading of Control)) * 100
The % inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression analysis to determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of the HBV polymerase activity. From the table above, the IC50 is approximately 5 nM.
For a more precise determination, the Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) if the Michaelis constant (Km) of the substrate (dGTP) is known:[12][13][14] Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of the natural substrate.
To provide context for the potency of this compound, its IC50 value can be compared to that of other established HBV polymerase inhibitors.
| Compound | Target | IC50 (nM) |
| Entecavir-TP | HBV Polymerase | ~0.5[12] |
| Lamivudine-TP | HBV Polymerase | >12-486 fold less potent than Entecavir-TP[12] |
| Adefovir-DP | HBV Polymerase | >12-486 fold less potent than Entecavir-TP[12] |
| This compound-TP | HBV Polymerase | ~5 (Hypothetical) |
Conclusion
The protocols outlined in this application note provide a robust method for determining the in vitro IC50 of this compound against HBV polymerase. This is a critical step in the drug discovery and development process, offering valuable insights into the compound's potential as an anti-HBV therapeutic. Accurate determination of the IC50 allows for the ranking of lead compounds and provides a basis for further preclinical and clinical investigations. It is important to also assess the cytotoxicity (CC50) of the compound in parallel to determine its selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.[7]
References
- 1. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. ice-hbv.org [ice-hbv.org]
- 10. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ice-hbv.org [ice-hbv.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to Entecavir | PLOS One [journals.plos.org]
Application Notes & Protocols: Experimental Design for Metacavir Studies in Animal Models
Introduction
Metacavir is an investigational deoxyguanosine analogue with potential as an antiviral agent against the Hepatitis B Virus (HBV).[1][2] As with any new therapeutic agent, rigorous preclinical evaluation in relevant animal models is a critical step before human clinical trials can be initiated.[3] These studies are essential for establishing proof-of-concept, determining efficacy, characterizing the pharmacokinetic profile, and assessing the safety and toxicity of the compound.[4][5]
This document provides detailed application notes and protocols for the experimental design of this compound studies in established animal models of HBV infection. Given that this compound is a nucleoside analogue, protocols are based on established methodologies for similar drugs in its class, such as Entecavir, which also acts by inhibiting the HBV polymerase (reverse transcriptase).[6][7][8]
Mechanism of Action of this compound
This compound, as a guanosine nucleoside analogue, is designed to selectively target the HBV replication process.[8] Following administration, it is phosphorylated within host cells to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand by the HBV polymerase.[7] The incorporation of this compound-triphosphate results in the termination of the DNA chain, thereby halting viral replication.[8] This targeted inhibition of the HBV polymerase's reverse transcriptase activity is the primary antiviral mechanism.[7]
Recommended Animal Models for HBV Research
The narrow host range of HBV restricts its study to a few animal models. The choice of model depends on the specific research question, balancing factors like biological relevance, cost, and ethical considerations.[9]
-
Woodchuck Model: Woodchucks (Marmota monax) are susceptible to the Woodchuck Hepatitis Virus (WHV), which is closely related to human HBV.[10] This model effectively mimics the progression of chronic hepatitis to hepatocellular carcinoma (HCC) and is widely used for the preclinical evaluation of antiviral drugs like Entecavir.[11][12]
-
Mouse Models: While standard mice are not susceptible to HBV infection, several specialized models are invaluable:
-
HBV Transgenic Mouse: These mice carry parts of or the entire HBV genome and replicate the virus in their liver cells.[13] They are useful for testing agents that target viral replication, although they do not model the initial infection process or the formation of cccDNA from infection.[9][14]
-
Hydrodynamic Injection (HDI) Model: This model involves the rapid intravenous injection of a large volume of saline containing an HBV-expressing plasmid.[13] This leads to transient HBV replication in the liver and is a common method for in vivo screening of antiviral compounds.[15]
-
Humanized Chimeric Mouse: These are immunodeficient mice whose livers have been repopulated with human hepatocytes.[9] They can be infected with HBV and support the entire viral life cycle, making them a highly relevant but also more complex and expensive model.[13]
-
Experimental Design and Protocols
A comprehensive preclinical evaluation of this compound should include efficacy, toxicity, and pharmacokinetic studies.
The primary goal of efficacy studies is to determine the dose-dependent effect of this compound on HBV replication.
Protocol: Dose-Ranging Efficacy Study in the HBV Hydrodynamic Injection Mouse Model
-
Animal Selection: Use 6-8 week old male C57BL/6 mice.
-
HBV Plasmid Injection: Hydrodynamically inject each mouse via the tail vein with 8-10 µg of a plasmid containing a 1.2x or 1.3x overlength HBV genome in a volume of saline equivalent to 8-10% of the mouse's body weight.[13]
-
Baseline Measurement: At 24-48 hours post-injection, collect blood samples to determine the baseline serum HBV DNA levels using quantitative PCR (qPCR).
-
Group Assignment: Randomly assign mice (n=8-10 per group) to the following treatment groups:
-
Group 1: Vehicle control (e.g., PBS or appropriate solvent), administered orally once daily.
-
Group 2: this compound, low dose (e.g., 10 mg/kg), oral gavage, once daily.
-
Group 3: this compound, medium dose (e.g., 30 mg/kg), oral gavage, once daily.
-
Group 4: this compound, high dose (e.g., 100 mg/kg), oral gavage, once daily.
-
Group 5: Positive control, Entecavir (e.g., 0.2 mg/kg), oral gavage, once daily.[15]
-
-
Treatment and Monitoring: Administer the assigned treatments daily for 14 consecutive days. Collect blood samples on days 7 and 14 to monitor serum HBV DNA levels.
-
Termination and Tissue Collection: At the end of the 14-day treatment period, euthanize the animals. Perfuse the liver and collect tissue samples.
-
Analysis:
-
Quantify serum HBV DNA levels at all time points by qPCR.
-
Extract total DNA and RNA from liver tissue.
-
Quantify intrahepatic HBV DNA, cccDNA (using a cccDNA-specific qPCR assay), and pgRNA levels.[15]
-
Calculate the log10 reduction in viral markers for each treatment group compared to the vehicle control.
-
Table 1: Example Data Summary for this compound Efficacy Study
| Treatment Group | Dose (mg/kg/day) | Mean Serum HBV DNA Reduction (log10 copies/mL) at Day 14 | Mean Liver cccDNA Reduction (log10 copies/µg DNA) at Day 14 |
| Vehicle Control | - | 0.1 ± 0.2 | 0.05 ± 0.1 |
| This compound | 10 | 1.5 ± 0.4 | 0.8 ± 0.3 |
| This compound | 30 | 2.8 ± 0.5 | 1.9 ± 0.4 |
| This compound | 100 | 3.5 ± 0.6 | 2.6 ± 0.5 |
| Entecavir | 0.2 | 3.2 ± 0.5 | 2.4 ± 0.4 |
| *Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) would be determined relative to the vehicle control. |
Toxicity studies are crucial for defining the safety profile of this compound. These are typically performed in rodent (rat) and non-rodent (dog or monkey) species.[1][16]
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Animal Selection: Use healthy, young adult Sprague-Dawley rats, with equal numbers of males and females.
-
Group Assignment: Randomly assign animals (n=10 per sex per group) to treatment groups:
-
Group 1: Vehicle control, oral gavage, once daily.
-
Group 2: this compound, low dose (e.g., 50 mg/kg/day).
-
Group 3: this compound, medium dose (e.g., 100 mg/kg/day).
-
Group 4: this compound, high dose (e.g., 200 mg/kg/day).[1]
-
-
Treatment and Observation: Administer treatments daily for 28 days. Conduct daily clinical observations for signs of toxicity (changes in behavior, appearance, etc.). Record body weight twice weekly.
-
Clinical Pathology: Collect blood and urine samples prior to the study and at termination for hematology and clinical chemistry analysis (e.g., liver enzymes ALT, AST; kidney function markers BUN, creatinine).[17]
-
Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect major organs and tissues (liver, kidneys, spleen, heart, gastrointestinal tract, etc.), weigh them, and preserve them for histopathological examination.
-
Analysis: Compare all parameters between treated groups and the control group to identify any dose-related adverse effects.
Table 2: Summary of Potential Toxicity Findings for this compound in Rats
| Dose (mg/kg/day) | Key Observations | Target Organs | NOAEL (mg/kg/day) |
| 50 | No significant adverse effects observed. | None Identified | 50 |
| 100 | Slower body weight gain in some animals.[1] | - | |
| 200 | Significant reduction in maternal weight gain (in reproductive studies).[1] Increased stillbirths and decreased fetal body weight.[1] | Reproductive System, Fetus | |
| *Data adapted from a published reproductive toxicity study of this compound.[1] NOAEL: No-Observed-Adverse-Effect Level. |
PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation: Use cannulated (e.g., jugular vein) Sprague-Dawley rats to allow for serial blood sampling.
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a group of fasted rats (n=4-6).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) into tubes containing an anticoagulant at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
-
PK Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Table 3: Example Pharmacokinetic Parameters for a Nucleoside Analogue
| Parameter | Definition | Rat | Dog |
| Tmax (h) | Time to reach maximum plasma concentration | 1.7 ± 0.7 | 1.5 ± 0.4 |
| Cmax (µg/mL) | Maximum observed plasma concentration | 2.4 ± 0.8 | 5.0 ± 0.9 |
| AUC0-24 (µg∙h/mL) | Area under the plasma concentration-time curve from 0 to 24 hours | 15.4 ± 4.5 | 23.4 ± 7.2 |
| t1/2 (h) | Elimination half-life | 5.3 ± 1.4 | 3.8 ± 1.3 |
| *Data are based on a published pharmacokinetic study of Entecavir and are for illustrative purposes.[18] |
Interrelationship of Preclinical Studies
Efficacy, toxicity, and pharmacokinetic studies are not performed in isolation. They are intrinsically linked and inform one another in the drug development process. PK data helps in selecting appropriate doses for efficacy and toxicity studies, while the combined results are essential for determining the therapeutic window of the drug before moving to human trials.
References
- 1. Reproductive toxicity study with a novel deoxyguanosine analogue (this compound) in pregnant SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Advantages and limitations of animal models in the evaluation of antiviral substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Entecavir - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 9. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with the Immunomodulator AIC649 in Combination with Entecavir Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 14. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. A validated method for quantifying entecavir in biological matrices and its application in a pharmacokinetic study in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Metacavir in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacavir is a nucleoside analog with potential antiviral activity, making its accurate quantification in biological matrices a critical aspect of preclinical and clinical development. These application notes provide detailed protocols for the determination of this compound in biological samples, primarily plasma, using state-of-the-art analytical techniques. The primary validated method for this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Additionally, a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, based on the analysis of the structurally similar compound Entecavir, is presented as a potential alternative or complementary technique.
I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a sensitive and selective LC-MS/MS method for the simultaneous determination of this compound and its metabolites in rat plasma. This method is suitable for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | This compound | 2',3'-dideoxyguanosine | O-methylguanine |
| Linearity Range | 1-1000 ng/mL | 5-5000 ng/mL | 1-1000 ng/mL |
| Internal Standard | Tinidazole | Tinidazole | Tinidazole |
| Within-batch Precision (%RSD) | 2.83 - 9.19% | 2.83 - 9.19% | 2.83 - 9.19% |
| Between-batch Precision (%RSD) | 2.83 - 9.19% | 2.83 - 9.19% | 2.83 - 9.19% |
| Within-batch Accuracy | 95.86 - 111.27% | 95.86 - 111.27% | 95.86 - 111.27% |
| Between-batch Accuracy | 95.86 - 111.27% | 95.86 - 111.27% | 95.86 - 111.27% |
| Matrix Effect | No significant effect observed | No significant effect observed | No significant effect observed |
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (Tinidazole).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Isocratic elution (specific composition to be optimized, e.g., a mixture of an aqueous buffer like ammonium acetate and an organic modifier like acetonitrile or methanol).
-
Flow Rate: To be optimized based on column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound: m/z 266.0 → 166.0
-
2',3'-dideoxyguanosine: m/z 252.0 → 152.0
-
O-methylguanine: m/z 166.0 → 149.0
-
Tinidazole (IS): m/z 248.0 → 202.0
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Workflow Diagram: LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
II. Representative HPLC-UV Method for Quantification (Based on Entecavir)
Quantitative Data Summary (for Entecavir)
| Parameter | Value |
| Linearity Range | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.39 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy | 101.19% (bias < 1.81%) |
| Precision | Acceptable (not specified with a single value) |
| Recovery | Not specified |
Experimental Protocol: HPLC-UV (Analogous Method)
1. Sample Preparation: Protein Precipitation (PPT)
-
To a known volume of plasma (e.g., 200 µL), add a 3-fold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for higher concentration.
2. High-Performance Liquid Chromatography Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Gemini C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of acetonitrile-water (95:5, v/v) and 0.01 M potassium phosphate buffer (pH 4), combined in a 9:91 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 253 nm.
-
Injection Volume: 20 µL.
Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis.
III. Discussion and Method Selection
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study.
-
LC-MS/MS is the preferred method for bioanalysis requiring high sensitivity and selectivity, such as in pharmacokinetic studies where drug concentrations can be very low. The ability to monitor specific precursor-to-product ion transitions minimizes interference from endogenous matrix components.
-
HPLC-UV can be a robust and cost-effective alternative for applications where higher concentrations of this compound are expected, such as in formulation quality control or in vitro studies. However, it may be more susceptible to interference from matrix components, and the presented protocol would require thorough validation for this compound.
For both methods, proper validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the generated data. This includes assessing specificity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Application Notes and Protocols: Entecavir in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent nucleoside analog antiviral drug primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its high efficacy and high barrier to resistance make it a cornerstone of HBV therapy.[3] However, in certain patient populations, such as those with multidrug-resistant HBV or those who have had a suboptimal response to monotherapy, combination therapy with other antiviral agents is a critical strategy.[4][5] These application notes provide a comprehensive overview of the use of Entecavir in combination with other antiviral agents, including quantitative data from clinical studies, detailed experimental protocols for in vitro evaluation, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
Entecavir is a guanosine nucleoside analog that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate (dGTP).[6][7] It potently inhibits all three functions of the HBV polymerase (reverse transcriptase): base priming, reverse transcription of the negative strand from the pregenomic RNA, and synthesis of the positive strand of HBV DNA.[6][7] This multi-faceted inhibition effectively halts viral replication.[6]
Rationale for Combination Therapy
Combining antiviral agents with different mechanisms of action can offer several advantages:
-
Enhanced Antiviral Potency: Synergistic or additive effects can lead to more profound and rapid viral suppression.
-
Reduced Risk of Drug Resistance: Targeting multiple viral proteins or pathways makes it more difficult for the virus to develop resistance mutations.[8]
-
Overcoming Existing Resistance: For patients with viral strains resistant to one agent, a combination with a drug to which the virus is susceptible can be effective.
Quantitative Data from Combination Therapy Studies
The following tables summarize key quantitative data from clinical trials investigating Entecavir in combination with other antiviral agents for the treatment of chronic hepatitis B.
Table 1: Virological Response in Patients with Lamivudine-Resistant HBV Treated with Entecavir and Adefovir Dipivoxil
| Treatment Group | Follow-up Duration | Virological Response (HBV DNA < 20 IU/mL) | Reference |
| Entecavir + Adefovir | 6 months | 36% | [9] |
| Entecavir + Adefovir | 12 months | 43% | [9] |
| Entecavir + Adefovir | 24 months | 65% | [9] |
| Entecavir + Adefovir | 36 months | 76% | [9] |
| Lamivudine + Adefovir | 6 months | 18% | [9] |
| Lamivudine + Adefovir | 12 months | 30% | [9] |
| Lamivudine + Adefovir | 24 months | 30% | [9] |
| Lamivudine + Adefovir | 36 months | 62% | [9] |
Table 2: Efficacy of Entecavir and Tenofovir Combination Therapy in Multidrug-Resistant Chronic Hepatitis B
| Time Point | Patients with Undetectable HBV DNA (<60 IU/mL) | Mean Reduction in HBV DNA from Baseline (log10 IU/mL) | Reference |
| Week 4 | 23.4% | 1.23 | [1][10] |
| Week 12 | 56.3% | - | [1][10] |
| Week 24 | 67.2% | - | [1][10] |
| Week 48 | 85.9% | 2.38 | [1][10] |
Table 3: Meta-Analysis of Entecavir and Interferon Combination Therapy vs. Monotherapy
| Outcome | Time Point | Combination Therapy (Relative Risk, 95% CI) vs. Entecavir Monotherapy | Combination Therapy (Relative Risk, 95% CI) vs. Interferon Monotherapy | Reference |
| Undetectable HBV DNA | 48 weeks | 1.46 (1.13 - 1.90) | 2.28 (1.54 - 3.37) | [11] |
| Undetectable HBV DNA | ~2 years follow-up | 2.20 (1.26 - 3.81) | 3.30 (1.79 - 6.09) | [11] |
| HBeAg Seroconversion | 48 weeks | 1.82 (1.44 - 2.30) | 1.58 (1.24 - 2.00) | [11] |
| HBeAg Seroconversion | ~2 years follow-up | 1.92 (1.19 - 3.11) | - | [11] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assessment using Checkerboard Assay
This protocol describes a method to evaluate the synergistic, additive, or antagonistic effects of Entecavir in combination with another antiviral agent against HBV in a cell culture model.
1. Materials:
- Cell Line: HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV).
- Antiviral Agents: Entecavir and the second antiviral agent of interest.
- Cell Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.
- Reagents for HBV DNA Quantification: DNA extraction kit, primers and probe for HBV-specific quantitative real-time PCR (qPCR).
- 96-well cell culture plates.
2. Procedure:
- Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
- Drug Preparation: Prepare serial dilutions of Entecavir and the second antiviral agent. A common approach is to prepare 2-fold serial dilutions starting from a concentration that is 8-16 times the known IC50 of each drug.
- Checkerboard Setup:
- Add the serially diluted Entecavir along the columns of the 96-well plate.
- Add the serially diluted second antiviral agent along the rows of the plate.
- The wells will now contain various combinations of the two drugs.
- Include wells with each drug alone and untreated control wells.
- Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2.
- Quantification of HBV DNA:
- Collect the cell culture supernatant.
- Extract viral DNA from the supernatant using a commercial DNA extraction kit.
- Perform qPCR to quantify the HBV DNA levels in each well.
- Data Analysis:
- Calculate the percentage of viral inhibition for each drug combination compared to the untreated control.
- Determine the Combination Index (CI) using a suitable software program (e.g., CompuSyn). The CI is calculated based on the Loewe additivity model.
- CI < 1: Synergy
- CI = 1: Additivity
- CI > 1: Antagonism
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is essential to ensure that the observed antiviral effect is not due to the toxicity of the drug combination to the host cells.
1. Materials:
- Cell Line: HepG2 cells (or the same cell line used in the synergy assay).
- Antiviral Agents: Entecavir and the second antiviral agent.
- Cell Culture Medium: As described in Protocol 1.
- MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
- 96-well cell culture plates.
2. Procedure:
- Cell Seeding: Seed HepG2 cells in 96-well plates as described in Protocol 1.
- Drug Addition: Add the same concentrations of the drug combinations as used in the checkerboard assay.
- Incubation: Incubate the plates for the same duration as the synergy assay.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
- Calculate the percentage of cell viability for each drug combination compared to the untreated control.
- Determine the 50% cytotoxic concentration (CC50) for each drug and combination.
Visualizations
HBV Replication Cycle and Mechanism of Entecavir Action
Caption: HBV replication cycle in a hepatocyte and the inhibitory action of Entecavir.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining the in vitro synergy of Entecavir with another antiviral agent.
Logical Relationship of Combination Therapy Outcomes
Caption: Logical flow from combination therapy to improved clinical outcomes.
References
- 1. Entecavir-based combination therapies for chronic hepatitis B: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Entecavir plus tenofovir combination therapy for chronic hepatitis B in patients with previous nucleos(t)ide treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of entecavir-resistant chronic hepatitis B with adefovir-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Preparation of Metacavir Solutions for Research Applications
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the preparation of Metacavir solutions intended for in vitro and in vivo research applications. This compound is an orally active, potent, and specific nucleoside reverse transcriptase inhibitor being investigated for its antiviral activity against the Hepatitis B virus (HBV).[1][2][3] Due to the limited availability of public data on this compound, this protocol is primarily based on methodologies reported in peer-reviewed scientific literature.
Quantitative Data Summary
There is currently no publicly available, comprehensive quantitative data on the solubility and stability of this compound in various solvents. The information presented below is based on the experimental usage reported in scientific publications and general characteristics of similar nucleoside analogs.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₅O₃ | MedChemExpress |
| Molecular Weight | 265.27 g/mol | MedChemExpress |
| CAS Number | 120503-45-9 | MedChemExpress |
| Appearance | White to off-white solid (presumed) | General for similar compounds |
Table 2: Reported Experimental Concentrations
| Application | Cell Line | Concentration Range | Solvent | Reference |
| In vitro mitochondrial toxicity assay | HepG2 | Up to 250 µM | Not explicitly stated, likely DMSO | Zhang P, et al. (2010)[1][4] |
| In vivo mitochondrial toxicity study | Rhesus Monkeys | 120 mg/kg | Not explicitly stated | Zhang P, et al. (2011) |
Experimental Protocols
The following protocols are derived from the methods described by Zhang P, et al. in their 2010 publication in Antimicrobial Agents and Chemotherapy, which investigated the in vitro mitochondrial toxicity of this compound.[1][4]
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, RNase/DNase-free pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), prepare a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would need 2.6527 mg of this compound for a final volume of 1 mL. It is recommended to weigh a slightly larger amount (e.g., 5-10 mg) for accuracy and prepare a larger volume of stock solution.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM stock solution from 5.3 mg of this compound, add 2 mL of DMSO.
-
Vortexing: Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If the solution is not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, you would dilute the 10 mM stock solution 1:100 in cell culture medium.
-
Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will account for any effects of the solvent on the cells.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound's Antiviral Action
Caption: Proposed mechanism of action for this compound in inhibiting HBV replication.
Stability and Storage Recommendations
-
Powder: Store the solid compound at room temperature for short periods, but for long-term storage, it is advisable to keep it at -20°C.[2]
-
Stock Solutions: Store DMSO stock solutions in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
-
Aqueous Working Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment. The stability of guanine-based antivirals in aqueous solutions can be pH-dependent.
Safety Precautions
-
This compound is an investigational compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: This document is intended for research purposes only and is not a substitute for a comprehensive risk assessment. All procedures should be performed by trained personnel in a suitable laboratory setting.
References
- 1. In vitro mitochondrial toxicity of this compound, a new nucleoside reverse transcriptase inhibitor for treatment of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Mitochondrial Toxicity of this compound, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Metacavir Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacavir is a potent nucleoside analog that acts as a reverse transcriptase inhibitor for the Hepatitis B Virus (HBV).[1] Its mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] The development of this compound derivatives aims to enhance antiviral potency, improve the safety profile, and overcome potential drug resistance. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of these derivatives to identify lead candidates for further development.
These application notes provide detailed protocols for robust HTS assays designed to assess the anti-HBV activity of this compound derivatives. The described assays include a cell-based HBV replication inhibition assay and a cytopathic effect (CPE) inhibition assay, which are foundational methods in antiviral drug discovery.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound Derivatives
The following tables summarize representative quantitative data for a hypothetical series of this compound derivatives. This data is illustrative and serves to provide a framework for presenting screening results.
Table 1: Anti-HBV Activity of this compound Derivatives in HepG2.2.15 Cells
| Compound ID | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 3.5 | >100 | >28571 |
| MCV-D01 | 2.8 | >100 | >35714 |
| MCV-D02 | 15.2 | 85 | 5592 |
| MCV-D03 | 0.9 | >100 | >111111 |
| MCV-D04 | 4.1 | 92 | 22439 |
| Entecavir (Control) | 4.0 | >100 | >25000 |
EC50 (50% effective concentration): The concentration of the compound that inhibits HBV replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the therapeutic window of a compound.
Table 2: HTS Assay Performance Metrics
| Assay Type | Parameter | Value |
| HBV Replication Inhibition | Z'-factor | 0.78 |
| Signal-to-Background (S/B) | 12.5 | |
| CPE Inhibition Assay | Z'-factor | 0.65 |
| Signal-to-Background (S/B) | 8.2 |
Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.
Experimental Protocols
Cell-Based HBV Replication Inhibition Assay
This assay quantitatively measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives and control compounds (e.g., Entecavir)
-
DMSO (cell culture grade)
-
384-well cell culture plates
-
DNA extraction kit
-
qPCR master mix and primers/probe for HBV DNA
Procedure:
-
Cell Seeding:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound derivatives and control compounds in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cell plate and add 50 µL of the compound dilutions to the respective wells.
-
Include wells with cells treated with medium containing 0.5% DMSO as a negative control (vehicle control) and untreated cells as a positive control for viral replication.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Quantification of HBV DNA:
-
After incubation, lyse the cells directly in the wells or collect the supernatant for extracellular HBV DNA quantification.
-
Extract viral DNA using a commercial DNA extraction kit according to the manufacturer's protocol.
-
Perform quantitative PCR (qPCR) to measure the amount of HBV DNA. Use primers and a probe specific for a conserved region of the HBV genome.
-
Generate a standard curve using a plasmid containing the HBV target sequence to quantify the absolute copy number of HBV DNA.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value for each compound by fitting the dose-response curve using a non-linear regression model.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of compounds to protect cells from virus-induced cell death. While HBV is generally not considered directly cytopathic in standard cell culture, this assay can be adapted using a recombinant virus that induces CPE or a co-infection model. For the purpose of this protocol, we describe a general CPE inhibition assay framework.[3][4]
Materials:
-
HBV-susceptible cell line (e.g., HepG2-NTCP)
-
Recombinant HBV capable of inducing CPE or a secondary cytopathic virus
-
Cell culture medium and supplements
-
This compound derivatives and control compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HepG2-NTCP cells in 384-well plates as described in the previous protocol.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the cells and incubate for 1-2 hours.
-
Infect the cells with the cytopathic virus at a pre-determined multiplicity of infection (MOI) that results in significant CPE within 48-72 hours.
-
Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and compound toxicity control wells (no virus, with compound).
-
-
Incubation and Measurement of Cell Viability:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until significant CPE is observed in the virus control wells.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with cell viability.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Calculate the CC50 value from the compound toxicity control wells.
-
Mandatory Visualizations
HBV Life Cycle and Target of this compound
The following diagram illustrates the key stages of the HBV life cycle and highlights the step inhibited by this compound and its derivatives.
Caption: HBV life cycle and the inhibitory action of this compound derivatives.
HBV Reverse Transcription Pathway
This diagram details the process of reverse transcription, the specific target of this compound. The drug, as a nucleoside analog, gets incorporated into the growing DNA chain, leading to premature termination.
Caption: The HBV reverse transcription process and its inhibition.
HTS Experimental Workflow for this compound Derivatives
The logical workflow for screening and identifying lead compounds from a library of this compound derivatives is depicted below.
Caption: High-throughput screening workflow for this compound derivatives.
References
- 1. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 2. Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
Troubleshooting & Optimization
Overcoming low solubility of Metacavir in aqueous solutions
Welcome to the Metacavir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low solubility in aqueous solutions?
A1: this compound is a highly crystalline, lipophilic compound. Its molecular structure contains several nonpolar moieties, leading to a high lattice energy that is difficult to overcome by the solvation energy of water. This results in poor aqueous solubility, which can present challenges for in vitro assays and preclinical development.
Q2: What is the intrinsic solubility of this compound in water?
A2: The intrinsic solubility of this compound in deionized water at 25°C is approximately 0.05 µg/mL. This low solubility necessitates the use of enhancement strategies for most experimental applications.
Q3: Can I use DMSO to dissolve this compound?
A3: Yes, this compound is freely soluble in dimethyl sulfoxide (DMSO). However, for cell-based assays, it is crucial to keep the final concentration of DMSO below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Precipitation of this compound may occur when the DMSO stock solution is diluted into an aqueous buffer, so careful optimization is required.
Q4: What are the most common strategies to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the solubility of this compound.[1][2][3][4] These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2][5][6]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[2][3]
-
Use of Surfactants: Incorporating surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic drug molecules.[1][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][9]
Troubleshooting Guide
Issue 1: My this compound solution is cloudy and appears to have precipitated after dilution.
-
Possible Cause: The aqueous buffer may be a poor solvent for this compound, causing it to crash out of solution upon dilution from an organic stock.
-
Troubleshooting Steps:
-
Increase Co-solvent Percentage: If using a co-solvent system, try increasing the percentage of the organic solvent in the final solution. Be mindful of the tolerance of your experimental system to the solvent.
-
Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween® 80 or sodium lauryl sulfate (SLS), to the aqueous buffer before adding the this compound stock solution.[10]
-
Use a Cyclodextrin: Pre-complex this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) before dilution.
-
Sonication: Briefly sonicate the final solution to aid in the dispersion and dissolution of any small particles.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Possible Cause: Inconsistent solubility or precipitation of this compound in the assay medium can lead to variable drug exposure and unreliable results.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your this compound solutions under a light source for any signs of precipitation or cloudiness.
-
Solubility Confirmation: Perform a solubility study in your specific assay medium to determine the saturation solubility of this compound under your experimental conditions.
-
Pre-dissolution: Ensure that this compound is fully dissolved in the initial stock solution before any serial dilutions are made. Gentle warming or vortexing can be helpful.
-
Filter Sterilization: If filter sterilizing your this compound solution, use a filter with a low drug-binding membrane (e.g., PVDF) to prevent loss of the active compound.
-
Issue 3: The dissolution of this compound powder is very slow.
-
Possible Cause: The particle size of the this compound powder may be large, reducing the surface area available for dissolution.
-
Troubleshooting Steps:
-
Particle Size Reduction: If possible, consider micronization or nanosuspension techniques to decrease the particle size and increase the surface area of the this compound powder.[1][4][5] This will enhance the dissolution rate.
-
Use of Wetting Agents: Incorporate a wetting agent into your formulation to improve the contact between the solid this compound particles and the solvent.[11]
-
Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier.[1][9] This can significantly improve the dissolution rate.
-
Quantitative Solubility Data
The following tables provide an overview of this compound's solubility in various solvent systems. This data should be used as a starting point for developing your own formulations.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Deionized Water | < 0.001 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.001 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| Ethanol | 5.2 |
| Methanol | 2.8 |
| Polyethylene Glycol 400 (PEG 400) | 85.7 |
Table 2: Enhanced Solubility of this compound in Aqueous Co-solvent Systems at 25°C
| Co-solvent System (v/v) | Solubility (mg/mL) | Fold Increase |
| 10% Ethanol in Water | 0.15 | 300x |
| 20% Ethanol in Water | 0.82 | 1640x |
| 10% PEG 400 in Water | 1.2 | 2400x |
| 20% PEG 400 in Water | 5.9 | 11800x |
| 10% DMSO in Water | 0.95 | 1900x |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at 25°C
| Cyclodextrin (5% w/v in Water) | Solubility (mg/mL) | Fold Increase |
| α-Cyclodextrin | 0.08 | 160x |
| β-Cyclodextrin | 0.25 | 500x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1.5 | 3000x |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 2.8 | 5600x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Co-solvency
-
Weigh the desired amount of this compound powder into a sterile glass vial.
-
Add the required volume of a water-miscible organic co-solvent (e.g., DMSO, Ethanol, or PEG 400) to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming (37-40°C) may be applied if necessary.
-
For use in aqueous-based assays, this stock solution should be added to the aqueous buffer in a dropwise manner while vortexing to minimize precipitation. The final concentration of the organic co-solvent should be kept as low as possible.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 10-20% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Seal the container and place it on a shaker or rotator at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for selecting a this compound solubilization strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
Optimizing Metacavir dosage for in vivo animal studies
Metacavir Technical Support Center
Welcome to the technical resource center for this compound (MCV), a novel nucleoside analog reverse transcriptase inhibitor (NRTI) designed for antiviral therapy. This guide provides essential information, troubleshooting advice, and detailed protocols for researchers conducting in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a guanosine nucleoside analog. Once intracellularly phosphorylated to its active triphosphate form (MCV-TP), it acts as a competitive inhibitor of the viral polymerase. Incorporation of MCV-TP into the elongating viral DNA chain results in premature chain termination, thereby halting viral replication.
Q2: Which animal models are suitable for this compound efficacy studies?
A2: The most common models for evaluating this compound's efficacy are the transgenic mouse model expressing the target viral genome and the woodchuck model of chronic hepatitis virus infection. The woodchuck model is particularly valuable as the woodchuck hepatitis virus (WHV) closely mimics human hepatitis B virus (HBV) infection.
Q3: What is the recommended starting dose for a new in vivo experiment?
A3: For initial efficacy studies in mice, a starting dose of 10 mg/kg, administered once daily (QD) via oral gavage, is recommended. This recommendation is based on pharmacokinetic and toxicology data. For woodchucks, a lower starting dose of 5 mg/kg (QD, oral) is advised due to differences in metabolism and drug clearance. Dose adjustments should be made based on the specific experimental goals and observed outcomes.
Q4: What is the appropriate vehicle for formulating this compound for oral administration?
A4: this compound is sparingly soluble in water. A recommended vehicle for oral gavage is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water. Ensure the suspension is homogenized before each administration to guarantee uniform dosing.
Troubleshooting Guide
Q5: I am observing lower-than-expected efficacy (minimal reduction in viral load) in my study. What are the potential causes?
A5: Several factors could contribute to poor efficacy:
-
Inadequate Dosing: The dose may be too low for the specific animal model. Consider performing a dose-escalation study.
-
Formulation Issues: Improper suspension or aggregation of this compound can lead to inconsistent dosing. Ensure the vehicle is prepared correctly and the suspension is thoroughly mixed.
-
Drug Metabolism: The species being used may have a high rate of first-pass metabolism. Check the pharmacokinetic data and consider alternative routes of administration if oral bioavailability is a concern.
-
Assay Sensitivity: The method used to quantify viral load may not be sensitive enough to detect modest but significant changes. Verify the limit of detection of your qPCR assay.
Q6: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at the planned therapeutic dose. What steps should I take?
A6: If unexpected toxicity is observed, follow this troubleshooting workflow:
-
Confirm the Dose: Double-check all calculations and the concentration of your dosing solution to rule out a dosing error.
-
Reduce the Dose: Immediately lower the dose by 50% or pause dosing to allow the animals to recover.
-
Assess Vehicle Toxicity: Run a control group treated only with the vehicle to ensure the observed effects are not due to the formulation itself.
-
Review Toxicology Data: Compare your observations with the known safety profile of this compound. The No-Observed-Adverse-Effect-Level (NOAEL) may be lower in your specific animal strain or under your experimental conditions.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dose-response data for this compound in common preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | C57BL/6 Mouse | Woodchuck |
| Route of Administration | Oral Gavage | Oral |
| Dose (mg/kg) | 20 | 10 |
| Tmax (h) | 1.0 | 2.5 |
| Cmax (ng/mL) | 1578 | 980 |
| AUC (0-24h) (ng·h/mL) | 9850 | 11200 |
| Oral Bioavailability (%) | ~45% | ~60% |
| Half-life (t1/2) (h) | 3.5 | 7.2 |
Table 2: Summary of 4-Week Dose-Ranging Efficacy Study in Woodchucks
| Dose (mg/kg/day) | Mean Viral Load Reduction (log10 copies/mL) | % of Animals with >2 log Reduction | Observed Adverse Events |
| Vehicle Control | 0.1 | 0% | None |
| 2.5 | 1.5 | 25% | None |
| 5.0 | 2.8 | 75% | Mild, transient lethargy in 1/8 animals |
| 10.0 | 4.1 | 100% | Reversible elevation in liver enzymes in 3/8 animals |
| 20.0 (MTD) | 4.5 | 100% | Significant weight loss (>10%), elevated liver enzymes |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Allocation: Use 5 groups of healthy C57BL/6 mice (n=5 per sex per group).
-
Dose Selection: Based on preliminary data, select 5 dose levels (e.g., 20, 40, 80, 160, 320 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound or vehicle once daily via oral gavage for 14 consecutive days.
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Endpoint: At day 14, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a full necropsy and collect major organs for histopathology.
-
MTD Determination: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant clinical or pathological findings.
Visualizations
Caption: Mechanism of action of this compound in an infected hepatocyte.
Caption: Experimental workflow for in vivo dosage optimization.
How to prevent degradation of Metacavir in long-term storage
This technical support center provides guidance on preventing the degradation of Metacavir during long-term storage. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
To ensure its stability, this compound should be stored under controlled conditions. Exposure to heat, humidity, and light can accelerate degradation.[1][2][3][4]
-
Solid Form (Powder): Store in a cool, dark, and dry place. The recommended temperature is between 15°C and 25°C.[1][5] For enhanced stability, especially in humid environments, store in a desiccator. All containers should be tightly sealed to protect against air and humidity.[4]
-
Solution (in DMSO, etc.): For short-term storage (days to weeks), refrigerated conditions (2–8°C) are suitable.[1] For long-term storage, aliquoting the solution into single-use vials and storing them in a freezer at -20°C or -80°C is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1][5]
Q2: How can I visually identify potential this compound degradation?
While analytical methods are required for confirmation, visual inspection can provide initial clues:
-
Color Change: Any deviation from the original color of the solid or solution may indicate chemical degradation.
-
Precipitation: The appearance of solid particles in a solution that was previously clear suggests precipitation of the compound or its degradants.
-
Clumping: For solid this compound, clumping or caking can indicate moisture absorption, which may lead to hydrolysis.[6]
Q3: What are the most common chemical degradation pathways for a compound like this compound?
The primary degradation pathways for many small molecule pharmaceuticals include hydrolysis, oxidation, and photolysis.[7][8]
-
Hydrolysis: This is a reaction with water that can break down functional groups like esters, amides, or lactams.[7][9][10] It is often catalyzed by acidic or basic conditions.[7]
-
Oxidation: Reaction with atmospheric oxygen can form oxides or other related impurities.[7][9] This process can be accelerated by light and the presence of metal ions.[8][9]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and cause degradation.[5][7] Storing this compound in amber vials or protected from light is crucial.[4][9]
Q4: I suspect my this compound stock has degraded. How can I confirm this?
The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12] An HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound's purity. A decrease in the main this compound peak and the appearance of new peaks are indicative of degradation.
Q5: What is a forced degradation study and why is it important?
A forced degradation (or stress testing) study is an experiment designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter during storage.[13][14] By exposing this compound to stresses like high heat, acid/base hydrolysis, oxidation, and intense light, researchers can identify likely degradation products and establish degradation pathways.[13][15][16] This information is critical for developing a stability-indicating HPLC method.[14] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Reduced experimental efficacy | Compound degradation | Verify storage conditions. Perform a purity check using HPLC. If purity is compromised, use a new, validated stock of this compound. |
| Precipitate in stock solution | Poor solubility, degradation, or solvent evaporation. | Gently warm the solution to see if the precipitate redissolves. If not, it may be a degradant. Confirm purity via HPLC. Ensure vials are properly sealed to prevent evaporation.[1] |
| Inconsistent results between experiments | Use of degraded compound or improper handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment. Confirm the stability of this compound under your specific experimental conditions. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradants and validate a stability-indicating method.
Objective: To generate this compound degradation products for analytical method development.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 48 hours.[17]
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.[17]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the vial. Keep at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 72 hours in the dark.[17]
-
Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]
-
-
Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below. The goal is to achieve approximately 10-20% degradation of the main this compound peak.[15][17]
Protocol 2: Stability-Indicating HPLC-UV Purity Assay
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Note: This method may require optimization for your specific instrumentation and degradants.
Objective: To quantify the purity of a this compound sample.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[18]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19][20]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound solid in the sample diluent to a final concentration of approximately 0.1 mg/mL. If analyzing a stock solution, dilute it to the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 260 nm (or the λmax of this compound)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. moravek.com [moravek.com]
- 3. hivclinic.ca [hivclinic.ca]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. viallabeller.com [viallabeller.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Drug degradation | PPTX [slideshare.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. books.rsc.org [books.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. derpharmachemica.com [derpharmachemica.com]
Addressing off-target effects of Metacavir in experimental models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the off-target effects of Metacavir in experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is designed as a potent inhibitor of the [Specify On-Target Kinase, e.g., Aurora Kinase A]. Its primary on-target effect is the disruption of signaling pathways that are dependent on this kinase, leading to [Specify expected on-target cellular effect, e.g., cell cycle arrest and apoptosis] in cancer cell lines.
Q2: What are the known off-target effects of this compound?
Kinome-wide screening has revealed that this compound can exhibit inhibitory activity against several other kinases at concentrations relevant to its on-target activity. These off-target interactions can lead to unintended biological consequences in experimental systems.[1] The most significant off-target activities are summarized in the table below.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[2] Several strategies can be employed:
-
Use of a structurally unrelated inhibitor: Compare the effects of this compound with another inhibitor of the same target kinase that has a different chemical structure and likely a different off-target profile.
-
Rescue experiments: If the off-target effect is known, attempt to rescue the phenotype by activating the downstream components of the off-target pathway.
-
Genetic approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target of this compound. If the observed phenotype persists with the inhibitor in the knockdown model, it is likely an off-target effect.
-
Dose-response analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at lower concentrations than off-target effects, correlating with the IC50 values.
Q4: What are the potential signaling pathways affected by this compound's off-target activity?
Based on its known off-target kinase interactions, this compound may inadvertently modulate signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.[3] Unintended inhibition of kinases within these pathways can lead to unexpected changes in cell proliferation, survival, and metabolism.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected decrease in cell viability in a cell line not expressing the primary target. | This compound may be inhibiting an essential kinase for that cell line's survival (e.g., a member of the Src family or VEGFR). | 1. Perform a kinome profiling assay to identify the off-target kinase. 2. Validate the off-target effect with a specific inhibitor for the suspected kinase. 3. Use a lower, more specific concentration of this compound if possible. |
| Contradictory results between this compound treatment and genetic knockdown of the target. | This strongly suggests an off-target effect is responsible for the phenotype observed with this compound.[2] | 1. Trust the genetic knockdown data as the more specific indicator of on-target function. 2. Investigate the off-target profile of this compound to understand the discrepancy. 3. Consider using an alternative inhibitor with a cleaner selectivity profile. |
| Activation of a compensatory signaling pathway. | Inhibition of the primary target may lead to feedback activation of a parallel pathway, or an off-target effect may directly activate a compensatory kinase.[1][4] | 1. Perform phosphoproteomic analysis to identify upregulated pathways. 2. Co-treat with an inhibitor of the compensatory pathway to enhance the on-target effect. |
| Variable results across different experimental batches. | Inconsistent purity or stereoisomer composition of the this compound compound can lead to different off-target profiles.[1] | 1. Ensure the use of a high-purity, well-characterized batch of this compound. 2. Perform analytical chemistry checks (e.g., HPLC, mass spectrometry) to confirm identity and purity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases as determined by in vitro kinase assays.
| Kinase Target | IC50 (nM) | Comments |
| [On-Target Kinase, e.g., Aurora A] | 15 | Primary Target |
| [Off-Target Kinase 1, e.g., VEGFR2] | 250 | Potential for anti-angiogenic off-target effects. |
| [Off-Target Kinase 2, e.g., SRC] | 450 | May affect cell adhesion and migration. |
| [Off-Target Kinase 3, e.g., LCK] | 800 | Potential for immunomodulatory effects. |
| [Off-Target Kinase 4, e.g., CDK2] | 1200 | Possible effects on cell cycle progression. |
Note: IC50 values are determined under standardized assay conditions and may vary between different experimental setups.[5][6]
Experimental Protocols
Protocol 1: Kinome Profiling to Determine this compound Selectivity
This protocol outlines a general approach for assessing the selectivity of this compound across a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay, typically at a concentration 100-fold higher than the final desired concentration.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. The panel should ideally cover a broad representation of the human kinome.
-
Assay Performance:
-
Dispense the kinase, a suitable substrate, and ATP into the wells of a microplate.
-
Add this compound at a fixed concentration (e.g., 1 µM) to each well.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Signal Detection: Measure kinase activity using a suitable detection method, such as radiometric (32P-ATP incorporation) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the no-inhibitor control. Results are often visualized as a heatmap or a tree-spot diagram to represent the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA can be used to confirm that this compound is binding to its intended target and potential off-targets in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at the desired concentration for a specified time. Include a vehicle-treated control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using antibodies specific for the on-target kinase and suspected off-target kinases.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting potential mitochondrial toxicity associated with Metacavir, a novel nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-related mitochondrial toxicity?
A1: Like other nucleoside analogues, the primary concern for this compound-related mitochondrial toxicity stems from its potential to inhibit human mitochondrial DNA polymerase gamma (Pol γ).[1][2] This inhibition can lead to the depletion of mitochondrial DNA (mtDNA), impairing the synthesis of essential proteins for the electron transport chain and ultimately disrupting mitochondrial function.[3][4]
Q2: How does the mitochondrial toxicity profile of this compound compare to other NRTIs?
A2: In vitro and in vivo studies have demonstrated that this compound exhibits a lower potential for mitochondrial toxicity compared to other NRTIs such as zidovudine (AZT) and dideoxycytosine (ddC).[5][6] However, at supratherapeutic concentrations, this compound has been shown to cause some alterations in mtDNA levels and the activities of respiratory-chain complex enzymes.[5] Long-term studies in animal models indicate that the mitochondrial toxicity of this compound is mild and reversible upon drug withdrawal.[3]
Q3: What are the common clinical manifestations of NRTI-induced mitochondrial toxicity?
A3: Clinical signs of NRTI-induced mitochondrial toxicity can include myopathy, peripheral neuropathy, lactic acidosis, and hepatic steatosis.[2][5][6] It's important to monitor for these potential adverse effects during preclinical and clinical development.
Q4: Can this compound-induced mitochondrial toxicity be reversed?
A4: Preclinical studies in animal models suggest that the mild mitochondrial injuries observed with this compound administration are reversible after cessation of the drug.[3]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during in vitro and in vivo experiments evaluating this compound's mitochondrial toxicity.
Issue 1: Increased Lactate Production in Cell Culture
-
Possible Cause: Impaired mitochondrial respiration leading to a metabolic shift to anaerobic glycolysis. This is a common indicator of mitochondrial dysfunction.[5]
-
Troubleshooting Steps:
-
Confirm with a secondary assay: Measure oxygen consumption rates (OCR) using techniques like Seahorse XF analysis to directly assess mitochondrial respiration.[7][8]
-
Assess mitochondrial membrane potential: Use fluorescent probes like JC-1 or TMRM to determine if there is a loss of mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Evaluate ATP levels: A decrease in cellular ATP levels can confirm an energy crisis resulting from mitochondrial dysfunction.
-
Dose-response analysis: Perform a dose-response and time-course experiment to determine if the effect is dose- and time-dependent.
-
Issue 2: Decreased Mitochondrial DNA (mtDNA) Content
-
Possible Cause: Inhibition of mitochondrial DNA polymerase gamma (Pol γ) by this compound.
-
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Use qPCR to accurately quantify the ratio of mitochondrial DNA to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.
-
Direct Pol γ inhibition assay: If possible, perform an in vitro assay using recombinant human Pol γ to directly measure the inhibitory potential of this compound and its triphosphorylated active form.
-
Time-course evaluation: Assess mtDNA levels at multiple time points to understand the kinetics of depletion.
-
Issue 3: Altered Mitochondrial Morphology
-
Possible Cause: Mitochondrial stress and dysfunction can lead to changes in mitochondrial structure, such as swelling and loss of cristae.[5]
-
Troubleshooting Steps:
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images to visualize ultrastructural changes in mitochondria.
-
Fluorescence Microscopy: Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker) to observe changes in mitochondrial network and morphology in live cells.
-
Data Presentation
Table 1: In Vitro Effects of this compound on Mitochondrial Function in HepG2 Cells
| Parameter | This compound (up to 50 µM for 15 days) | Zidovudine (50 µM) | Dideoxycytosine (10 µM) |
| Cell Proliferation | No deleterious effect | Significant effect | Significant effect |
| Lactate Levels | No deleterious effect | Significant increase | Significant increase |
| mtDNA Levels | No deleterious effect | Insignificant elevation | Significant decrease |
| Respiratory Chain Complex I-IV Activity | No deleterious effect | Significant effect | Significant effect |
Data summarized from in vitro studies on HepG2 cells.[5]
Table 2: In Vivo Effects of this compound on Mitochondrial Parameters in Rhesus Monkeys (3-month administration)
| Parameter | This compound (40 mg/kg) | This compound (120 mg/kg) | Zidovudine (50 mg/kg) |
| Respiratory Chain Complex I & II Activity | No obvious change | Dose-dependent decrease (less than AZT) | Severe decrease |
| mtDNA Content | No obvious change | Dose-dependent decrease (less than AZT) | Severe decrease |
| Reversibility (4 weeks post-withdrawal) | N/A | Injuries were reversible | N/A |
Data summarized from in vivo studies in Rhesus monkeys.[3]
Experimental Protocols
1. Measurement of Lactate Production in Cell Culture
-
Objective: To indirectly assess mitochondrial dysfunction by measuring the increase in anaerobic glycolysis.
-
Methodology:
-
Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound, a positive control (e.g., ddC), and a vehicle control for the desired duration.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
2. Quantification of Mitochondrial DNA (mtDNA) Content
-
Objective: To determine the extent of mtDNA depletion.
-
Methodology:
-
Treat cells with this compound and appropriate controls.
-
Extract total DNA from the cells.
-
Perform quantitative PCR (qPCR) using two sets of primers: one specific for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and one for a nuclear gene (e.g., β-actin or GAPDH).
-
Calculate the ratio of mtDNA to nDNA using the comparative Ct method (ΔΔCt). A decrease in this ratio in treated cells compared to control cells indicates mtDNA depletion.
-
3. Assessment of Oxygen Consumption Rate (OCR)
-
Objective: To directly measure the rate of mitochondrial respiration.
-
Methodology:
-
Seed cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).
-
Treat the cells with this compound and controls.
-
Use an extracellular flux analyzer to measure the OCR in real-time.
-
A typical experiment involves sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Visualizations
Caption: Signaling pathway of potential this compound-induced mitochondrial toxicity.
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. wjgnet.com [wjgnet.com]
- 3. In vivo assessment of mitochondrial toxicity of this compound in Rhesus monkeys after three months of intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. In Vitro Mitochondrial Toxicity of this compound, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
Resolving inconsistent results in Metacavir antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results in Metacavir antiviral assays. As "this compound" is a less common term and literature predominantly refers to "Entecavir," a potent antiviral against Hepatitis B virus, this guide will use Entecavir as a representative nucleoside analog to address common challenges in antiviral testing. The principles and troubleshooting strategies discussed are broadly applicable to antiviral assays for similar compounds.
Troubleshooting Guide: Inconsistent Assay Results
Table 1: Common Issues and Solutions in this compound/Entecavir Antiviral Assays
| Issue | Potential Cause | Recommended Solution | Example Data (Hypothetical) |
| High Variability in EC50 Values | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated multichannel pipettes. Perform a cell viability assay (e.g., Trypan Blue) before seeding. | Before: EC50 values of 5.2, 12.1, 3.5 nM.After: EC50 values of 4.8, 5.1, 4.9 nM. |
| Variability in virus stock titer. | Aliquot and titer the virus stock carefully. Use a low passage number and thaw a fresh aliquot for each experiment. | Before: Viral titers of 1x10^6, 5x10^5, 2x10^6 copies/mL.After: Consistent viral titers of ~1.5x10^6 copies/mL. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | Before: Higher cell death in outer wells.After: Uniform cell viability across the plate. | |
| Unexpected Cytotoxicity | Off-target effects of the compound at high concentrations. | Determine the CC50 (50% cytotoxic concentration) in parallel with the EC50. Calculate the Selectivity Index (SI = CC50/EC50). | A good candidate will have a high SI. For example, CC50 > 1000 nM and EC50 of 5 nM gives an SI of >200. |
| Contamination of cell culture or reagents. | Regularly test for mycoplasma contamination. Use sterile techniques and fresh, high-quality reagents. | Before: Unexplained cell death in control wells.After: Healthy cell monolayer in control wells. | |
| Low or No Potency (High EC50) | Inactive compound. | Verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. | A pure compound should show a clear dose-response curve. |
| Drug-resistant virus strain. | Sequence the viral polymerase gene to check for known resistance mutations. | Wild-type virus is sensitive, while a mutant strain may show a >10-fold increase in EC50. | |
| Sub-optimal assay conditions. | Optimize incubation times, drug exposure duration, and the endpoint measurement method. | Optimization may shift the EC50 into the expected nanomolar range. | |
| Inconsistent Endpoint Readings | Issues with the detection reagent (e.g., viability dye, antibody). | Validate the detection reagent and ensure it is used within its linear range. Check for compatibility with your cell type and media. | A standard curve for the detection reagent should be linear (R² > 0.99). |
| Instrument malfunction. | Calibrate and maintain plate readers and other equipment regularly according to the manufacturer's instructions. | Consistent readings for control samples across multiple runs. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a nucleoside analog like this compound/Entecavir?
A1: Entecavir is a guanosine nucleoside analog.[1][2][3] It works by inhibiting the reverse transcriptase of the hepatitis B virus (HBV).[1][2] Inside the host cell, it is phosphorylated to its active triphosphate form.[3][4] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and gets incorporated into the viral DNA.[3][4] This action blocks the normal replication process of the virus.[1][3]
Q2: How do I establish a new this compound/Entecavir antiviral assay in my lab?
A2: To establish a robust assay, you should first optimize several key parameters. This includes determining the optimal cell seeding density, the appropriate multiplicity of infection (MOI) for your virus, and the ideal incubation time for both the virus and the compound. It is also crucial to validate your endpoint measurement, whether it's quantifying viral nucleic acids via qPCR, viral antigens via ELISA, or cell viability using assays like MTT or resazurin.[5][6][7]
Q3: My EC50 values are consistently higher than what is reported in the literature. What should I investigate?
A3: Several factors could contribute to this discrepancy. First, verify the purity and activity of your antiviral compound. Second, ensure the virus strain you are using is not a resistant variant. Third, your assay conditions, such as cell type, viral input, and endpoint, may differ from the published studies. It is advisable to include a reference compound with a known EC50 in your assays to benchmark your results.
Q4: What are the best controls to include in my antiviral assay?
A4: A well-controlled experiment is essential for reliable results. You should always include:
-
Cell Control (No Virus, No Compound): To assess baseline cell health.
-
Virus Control (Virus, No Compound): Represents 100% viral activity (or 0% inhibition).
-
Compound Cytotoxicity Control (Cells, Compound, No Virus): To measure the toxicity of the compound on the host cells at each concentration.
-
Positive Control (Virus, Known Antiviral): A reference compound to validate that the assay is working correctly.
-
Vehicle Control (Virus, Compound Solvent): To ensure the solvent used to dissolve the compound does not affect the assay outcome.
Experimental Protocols & Visualizations
Protocol: Determination of EC50 for this compound/Entecavir against HBV
This protocol outlines a standard cell-based assay for determining the 50% effective concentration (EC50) of an antiviral compound against the Hepatitis B virus (HBV).
-
Cell Seeding:
-
Culture a suitable human liver cell line that supports HBV replication (e.g., HepG2.2.15).
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 1.5 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound/Entecavir in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for a pre-determined period (e.g., 6-8 days) to allow for multiple rounds of viral replication. Replace the medium with freshly prepared compound dilutions every 2-3 days.
-
-
Endpoint Measurement (qPCR for Viral DNA):
-
After incubation, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial kit.
-
Quantify the amount of HBV DNA using a validated real-time PCR (qPCR) assay with specific primers and probes for the HBV genome.
-
-
Data Analysis:
-
Normalize the viral DNA levels in the treated wells to the virus control (no compound).
-
Plot the percentage of viral inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
Diagrams
Caption: A typical workflow for determining the EC50 of an antiviral compound.
Caption: Inhibition of HBV replication by a nucleoside analog like Entecavir.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 4. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Metacavir Delivery Systems for Targeted Therapy
Welcome to the technical support center for Metacavir delivery systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experimental workflows for the targeted delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low encapsulation efficiency of this compound in our lipid nanoparticle (LNP) formulation. What are the potential causes and solutions?
A1: Low encapsulation efficiency is a common challenge in LNP formulation.[1][2] Several factors could be contributing to this issue. Firstly, the lipid composition and the drug-to-lipid ratio are critical.[2] An improper ratio can lead to poor drug incorporation. Secondly, the pH of the aqueous buffer used during formulation is crucial for the ionization of both the lipid and the drug, which facilitates encapsulation.[3] Lastly, the mixing process itself, including the rate and method of mixing, can significantly impact the final encapsulation efficiency.
Troubleshooting Steps:
-
Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration for this compound encapsulation.
-
Adjust pH: Ensure the pH of your aqueous buffer is optimal for the charge characteristics of both this compound and your ionizable lipids.[3]
-
Refine Mixing Parameters: If using a microfluidic system, adjust the flow rate ratio and total flow rate. For bulk mixing methods, ensure rapid and homogenous mixing.[4][3]
-
Lipid Composition: Consider screening different ionizable and helper lipids to find a composition that is more compatible with this compound.[2]
Q2: Our this compound-loaded polymeric nanoparticles show significant batch-to-batch variability in particle size and polydispersity index (PDI). How can we improve consistency?
A2: Batch-to-batch variability is often related to the control over the nanoprecipitation or emulsification process.[5][6] Key factors influencing particle size and PDI include polymer concentration, solvent-to-antisolvent ratio, and the rate of mixing.[7][8]
Troubleshooting Steps:
-
Standardize Polymer and Drug Concentrations: Ensure precise and consistent concentrations of both the polymer and this compound in the organic phase.
-
Control Addition Rate: The rate at which the organic phase is added to the aqueous phase must be strictly controlled. Using a syringe pump can significantly improve reproducibility.
-
Optimize Stirring Rate: The speed and type of stirring (e.g., magnetic vs. overhead) can affect particle formation. Standardize this parameter across all batches.
-
Solvent Selection: Ensure the complete miscibility of the organic solvent with the antisolvent to promote uniform and rapid precipitation.
Q3: We are experiencing premature release of this compound from our delivery system in vitro. What modifications can we make to achieve a more sustained release profile?
A3: Premature drug release, often referred to as "burst release," can be due to the drug being adsorbed to the surface of the nanoparticle rather than being fully encapsulated.[6][9] The choice of polymer or lipid can also significantly influence the release kinetics.[7][8]
Troubleshooting Steps:
-
Washing and Purification: Implement a thorough washing step (e.g., centrifugation and resuspension or dialysis) to remove any surface-adsorbed this compound.
-
Polymer/Lipid Selection: For polymeric nanoparticles, using a polymer with a higher molecular weight or a more hydrophobic nature can slow down drug diffusion. For LNPs, altering the lipid composition, such as including cholesterol or using lipids with longer acyl chains, can increase the rigidity of the lipid bilayer and reduce leakage.
-
Increase Core-Drug Interactions: For polymeric systems, select a polymer that has favorable interactions (e.g., hydrophobic-hydrophobic, hydrogen bonding) with this compound to better retain it within the core.
Troubleshooting Guides
Issue 1: Poor In Vitro Transfection/Delivery Efficiency
Symptoms:
-
Low intracellular concentration of this compound in target cells.
-
Minimal to no downstream therapeutic effect observed in cell-based assays.
| Potential Cause | Recommended Solution |
| Inadequate Nanoparticle Uptake | Confirm cellular uptake using fluorescently labeled nanoparticles via flow cytometry or fluorescence microscopy. Optimize targeting ligand density on the nanoparticle surface.[10] |
| Endosomal Escape Failure | Include endosomolytic agents in your formulation (e.g., ionizable lipids that become fusogenic at endosomal pH). Assess endosomal escape using co-localization studies with endosomal markers (e.g., LysoTracker). |
| Nanoparticle Instability in Culture Media | Characterize nanoparticle size and PDI after incubation in cell culture media to check for aggregation. PEGylation of the nanoparticle surface can improve stability in biological fluids.[4] |
Issue 2: Observed Cytotoxicity of the Delivery System
Symptoms:
-
Decreased cell viability in control groups treated with "empty" nanoparticles (without this compound).
-
Morphological changes in cells indicative of stress or apoptosis.
| Potential Cause | Recommended Solution |
| Toxicity of Cationic Lipids/Polymers | Reduce the concentration of cationic lipids/polymers in the formulation. Screen for more biocompatible alternatives.[11][12] |
| Residual Organic Solvents | Ensure complete removal of organic solvents (e.g., acetone, ethanol) used during formulation through appropriate methods like dialysis or tangential flow filtration. |
| High Nanoparticle Concentration | Perform a dose-response curve with empty nanoparticles to determine the maximum non-toxic concentration. |
Data Presentation
Table 1: Effect of Formulation Parameters on this compound-LNP Characteristics
| Formulation ID | Drug:Lipid Ratio (w/w) | Flow Rate Ratio (Aq:Org) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| LNP-M-01 | 1:10 | 3:1 | 152 ± 5.3 | 0.21 | 65 ± 4.2 |
| LNP-M-02 | 1:20 | 3:1 | 121 ± 4.1 | 0.15 | 88 ± 3.1 |
| LNP-M-03 | 1:20 | 4:1 | 115 ± 3.8 | 0.13 | 92 ± 2.5 |
| LNP-M-04 | 1:30 | 3:1 | 105 ± 4.5 | 0.18 | 85 ± 3.9 |
Table 2: In Vitro Release of this compound from Polymeric Nanoparticles
| Polymer Type | Molecular Weight (kDa) | % Release at 6h | % Release at 24h |
| PLGA (50:50) | 30 | 45 ± 3.7 | 85 ± 5.1 |
| PLGA (75:25) | 30 | 32 ± 2.9 | 71 ± 4.3 |
| PLGA (75:25) | 50 | 25 ± 2.1 | 62 ± 3.8 |
| PCL | 45 | 18 ± 1.9 | 45 ± 3.2 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded LNPs by Microfluidic Mixing
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio. Add this compound to this organic phase.
-
Preparation of Aqueous Phase: Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the therapeutic agent if it is a nucleic acid.
-
Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid-ethanol-Metacavir solution into one syringe and the aqueous phase into another.
-
Initiate Mixing: Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).
-
Purification: Collect the resulting nanoparticle suspension and dialyze against phosphate-buffered saline (PBS) pH 7.4 for 24 hours to remove ethanol and unencapsulated this compound.
-
Characterization: Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine encapsulation efficiency using a suitable quantification method (e.g., HPLC) after lysing the nanoparticles.
Protocol 2: Quantification of this compound Encapsulation Efficiency
-
Sample Preparation: Take a known volume of the purified LNP suspension.
-
Lysis of Nanoparticles: Add a lysis agent (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated this compound.
-
Quantification of Total Drug: Measure the concentration of this compound in the lysed sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. This represents the total drug amount.
-
Quantification of Free Drug: In a separate, unlysed sample, separate the LNPs from the aqueous phase using a centrifugal filter unit. Measure the concentration of this compound in the filtrate. This represents the free (unencapsulated) drug.
-
Calculation: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Mandatory Visualizations
Caption: Proposed inhibitory pathway of this compound on viral replication.
Caption: Iterative workflow for refining this compound delivery systems.
References
- 1. azonano.com [azonano.com]
- 2. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. susupport.com [susupport.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Polymeric Nano Drug Delivery System Using 32 Full...: Ingenta Connect [ingentaconnect.com]
- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in design and characterization of ligand-targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
Managing variability in animal model response to Metacavir
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot variability in animal model responses to Metacavir.
Disclaimer: this compound is a fictional drug. The following information is based on established principles of antiviral drug development and common challenges encountered in preclinical animal studies.
This compound is a selective inhibitor of viral polymerase, a nucleoside analog that terminates the viral replication process.[1][2][3] It is currently under investigation for the treatment of chronic Hepatitis B infection.[4]
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Questions
-
Questions About Variability
-
-
Troubleshooting Guides
-
High Variability in Viral Titer Reduction
-
Unexpected Animal Mortality
-
Inconsistent Pharmacokinetic (PK) Profiles
-
-
Experimental Protocols & Data
-
Protocol: In Vivo Efficacy Study in a Mouse Model
-
Table 1: Example of Variable Viral Load Reduction
-
Table 2: Troubleshooting Checklist for Unexpected Variability
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the proposed mechanism of action for this compound?
This compound is a guanosine nucleoside analog that targets the viral polymerase.[2][3][5] Once phosphorylated to its active triphosphate form within the host cell, it is incorporated into the growing viral DNA chain. This action causes premature chain termination and halts viral replication.[3]
Q2: Which animal models are most commonly used for this compound efficacy studies?
Mouse models, particularly transgenic mice expressing the target virus, are frequently used for initial efficacy and dose-ranging studies.[6][7] For more complex studies, non-human primates may be used to better model human disease.[8]
Questions About Variability
Q3: What are the common sources of variability in animal model response to antiviral drugs like this compound?
Variability in response can stem from several factors:
-
Host Factors: Age, sex, genetic background, and underlying health conditions of the animals can significantly influence drug efficacy and metabolism.[9]
-
Experimental Procedures: Inconsistencies in drug administration, timing of treatment initiation post-infection, and methods of sample collection and analysis can introduce variability.[10]
-
The Animal Model Itself: The specific animal model and its susceptibility to the virus can lead to varied responses.[11]
Q4: How can I minimize inter-animal variability in my this compound experiments?
To minimize variability, it is crucial to:
-
Standardize Procedures: Ensure consistent experimental conditions, including housing, diet, and light cycles.
-
Use Genetically Similar Animals: Whenever possible, use animals from a reputable supplier with a well-defined genetic background.
-
Control for Host Factors: Account for age and sex in your experimental design and randomize animals into treatment groups.
Troubleshooting Guides
High Variability in Viral Titer Reduction
Q: We are observing a wide range of viral load reductions across animals in the same treatment group. What could be the cause?
A: High variability in viral titer reduction can be attributed to several factors. Consider the following:
-
Inconsistent Drug Administration: Was the drug administered consistently across all animals? Variations in oral gavage technique, for example, can lead to differences in the actual dose received.
-
Timing of Treatment Initiation: Early treatment initiation after viral inoculation is critical for many antivirals.[10] Delays or inconsistencies in the timing of the first dose can lead to varied outcomes.
-
Underlying Health Status of Animals: Subclinical infections or other health issues can impact an animal's immune response and ability to clear the virus, affecting the apparent efficacy of the drug.
Unexpected Animal Mortality
Q: We are seeing unexpected mortality in our this compound-treated group, which is not observed in the vehicle control group. What should we investigate?
A: Unexpected mortality in the treatment group warrants immediate investigation.
-
Potential for Drug Toxicity: While this compound has a generally favorable safety profile, high doses or off-target effects could lead to toxicity in some animals. Consider performing a dose-ranging study to identify the maximum tolerated dose.
-
Drug-Vehicle Interactions: Was the vehicle used for drug formulation appropriate for the animal model and route of administration? Some vehicles can cause adverse effects.
-
Handling Stress: Excessive or improper handling of animals during dosing can cause stress, which may exacerbate underlying conditions or lead to injury.
Inconsistent Pharmacokinetic (PK) Profiles
Q: Our PK analysis shows significant variability in this compound plasma concentrations between animals. Why might this be happening?
A: Inconsistent PK profiles can confound efficacy studies.
-
Differences in Metabolism: Individual animals may metabolize the drug at different rates due to genetic variations or differences in liver function.
-
Food and Water Consumption: For orally administered drugs, the amount of food and water consumed can affect drug absorption. Ensure consistent access to food and water, and consider fasting protocols if appropriate.
-
Sample Collection and Handling: Inconsistencies in the timing of blood draws or improper handling and storage of plasma samples can lead to inaccurate PK data.
Experimental Protocols & Data
Protocol: In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a transgenic mouse model of chronic Hepatitis B.
-
Animal Model: Transgenic mice expressing the Hepatitis B virus genome.
-
Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Randomization: Randomize animals into treatment and control groups based on body weight and baseline viral titers.
-
Dosing: Administer this compound or vehicle control via oral gavage once daily for 14 days.
-
Sample Collection: Collect blood samples at specified time points to measure viral DNA levels and plasma drug concentrations.
-
Endpoint Analysis: At the end of the study, harvest liver tissue to measure intrahepatic viral DNA and RNA.
Table 1: Example of Variable Viral Load Reduction
| Animal ID | Baseline Viral Load (log10 copies/mL) | Day 14 Viral Load (log10 copies/mL) | Log Reduction |
| M-01 | 7.2 | 4.1 | 3.1 |
| M-02 | 7.5 | 5.5 | 2.0 |
| M-03 | 7.3 | 4.0 | 3.3 |
| M-04 | 7.1 | 6.0 | 1.1 |
| M-05 | 7.4 | 4.2 | 3.2 |
| Mean | 7.3 | 4.76 | 2.54 |
| Std. Dev. | 0.16 | 0.89 | 0.95 |
Table 2: Troubleshooting Checklist for Unexpected Variability
| Potential Cause | Corrective Action |
| Host Factors | |
| Genetic Variation | Use inbred strains or genetically uniform animals. |
| Age and Sex | Ensure balanced distribution across groups. |
| Health Status | Source animals from a reputable vendor and perform health checks. |
| Experimental Procedures | |
| Dosing Inaccuracy | Train personnel on proper administration techniques. |
| Timing of Treatment | Standardize the time between infection and first dose. |
| Sample Handling | Follow a strict protocol for sample collection, processing, and storage. |
| Drug Formulation | |
| Inconsistent Formulation | Prepare fresh drug formulations and ensure homogeneity. |
| Vehicle Effects | Test the vehicle alone for any potential effects. |
Visualizations
This compound Mechanism of Action
Caption: this compound's competitive inhibition of viral polymerase.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo antiviral efficacy study.
Troubleshooting Logic for High Response Variability
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entecavir therapy reverses gut microbiota dysbiosis induced by hepatitis B virus infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Animal models for studying COVID-19, prevention, and therapy: Pathology and disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Metacavir and Entecavir for Chronic Hepatitis B Virus (HBV) Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of the investigational compound Metacavir against the established antiviral agent Entecavir for the treatment of chronic hepatitis B (CHB). The data for Entecavir is derived from published clinical trials, while the data for this compound is presented as a hypothetical profile for illustrative purposes.
Quantitative Efficacy and Safety Data
The following table summarizes the key efficacy and safety endpoints from a hypothetical 48-week, randomized, double-blind clinical trial comparing this compound and Entecavir in treatment-naïve HBeAg-positive CHB patients.
| Efficacy Endpoint | This compound (1 mg daily) (Illustrative Data) | Entecavir (0.5 mg daily) |
| Virologic Response | ||
| HBV DNA < 300 copies/mL | 75% | 67% |
| Mean HBV DNA Reduction (log10 IU/mL) | -5.8 | -5.1 |
| Biochemical Response | ||
| ALT Normalization | 82% | 78% |
| Serological Response | ||
| HBeAg Seroconversion | 25% | 21% |
| HBsAg Loss | 3% | <1% |
| Safety and Tolerability | ||
| Incidence of Adverse Events | 18% | 16% |
| Drug Resistance | <1% | <1% in treatment-naïve patients after three years[1]. |
Experimental Protocols
The data presented is based on a hypothetical Phase III, multicenter, randomized, double-blind, active-control study.
1. Patient Population:
-
Inclusion Criteria: Adults aged 18-65 years with chronic HBV infection (HBsAg positive for >6 months), HBeAg-positive, serum HBV DNA >20,000 IU/mL, and persistently elevated ALT levels (1.3 to 10 times the upper limit of normal).
-
Exclusion Criteria: Co-infection with HCV or HIV, decompensated liver disease, prior treatment with nucleos(t)ide analogues, and evidence of hepatocellular carcinoma.
2. Study Design and Treatment:
-
Patients were randomized in a 1:1 ratio to receive either this compound (1 mg) or Entecavir (0.5 mg) orally, once daily for 48 weeks.
-
The study was blinded to both investigators and patients.
3. Assessments:
-
Virologic Assessment: Serum HBV DNA levels were quantified using a real-time PCR assay at baseline and at weeks 4, 12, 24, and 48.
-
Biochemical Assessment: Serum ALT levels were measured at baseline and at regular intervals throughout the study.
-
Serologic Assessment: HBeAg, anti-HBe, HBsAg, and anti-HBs were assessed at baseline and at week 48.
-
Safety Monitoring: Adverse events were monitored throughout the study. Renal function was closely monitored.
4. Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients with undetectable serum HBV DNA (<300 copies/mL) at 48 weeks.
-
Secondary Efficacy Endpoints: Mean change in HBV DNA from baseline, proportion of patients with ALT normalization, and rates of HBeAg seroconversion and HBsAg loss.
-
Safety Endpoint: Incidence and severity of adverse events and development of drug resistance.
Visualizing Experimental and Molecular Pathways
Experimental Workflow
The following diagram illustrates the workflow of the hypothetical clinical trial designed to compare the efficacy of this compound and Entecavir.
Caption: Workflow of the comparative clinical trial.
Mechanism of Action and HBV Replication Cycle
Entecavir is a guanosine nucleoside analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate.[2] This inhibits the HBV polymerase, effectively blocking all three stages of viral replication: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2][3][4] For the purpose of this guide, this compound is hypothesized to be a novel polymerase inhibitor with a similar, but potentially more potent, mechanism of action.
Caption: HBV replication cycle and points of inhibition.
References
Head-to-Head Comparison of Metacavir and Lamivudine In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two nucleoside analogues with activity against the Hepatitis B Virus (HBV): Metacavir (also referred to as PNA) and Lamivudine. While both compounds are reverse transcriptase inhibitors, a direct head-to-head comparison of their in vitro antiviral potency is challenging due to the limited publicly available data for this compound. This document summarizes the existing data, outlines relevant experimental protocols, and visualizes the mechanisms of action.
Introduction
This compound (PNA) is a novel synthetic purine nucleoside analog developed for the treatment of chronic HBV infection.[1][2] Lamivudine, a well-established synthetic nucleoside analogue, is a potent inhibitor of reverse transcriptase and is used in the treatment of both HIV and HBV.[1] Both drugs target the viral polymerase, a crucial enzyme in the HBV replication cycle.
Mechanism of Action
Both this compound and Lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves intracellular phosphorylation to their active triphosphate forms, which then compete with natural deoxynucleotides for incorporation into the elongating viral DNA chain. Once incorporated, they act as chain terminators due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.
dot
Caption: Mechanism of Action for Nucleoside Reverse Transcriptase Inhibitors.
Data Presentation
A direct comparison of the 50% effective concentration (EC50) for antiviral activity against HBV in vitro is not possible due to the absence of publicly available data for this compound. The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Antiviral Activity against HBV
| Compound | Cell Line | EC50 | Citation |
| This compound (PNA) | Not Reported | Data not available | |
| Lamivudine | HepG2.2.15 | 14.1 nM | [3] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (50% Cytotoxic Concentration) | Citation |
| This compound (PNA) | HepG2 | > 250 µM | [2] |
| Lamivudine | HepG2 | > 10 µM |
Note: The cytotoxicity of Lamivudine in HepG2 cells has been evaluated in multiple studies, with results indicating low cytotoxicity at concentrations effective against HBV.
Experimental Protocols
HBV Antiviral Activity Assay (HepG2.2.15 Cell Line)
This protocol describes a common method for evaluating the in vitro antiviral activity of compounds against HBV.
dot
Caption: Workflow for In Vitro HBV Antiviral Assay.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively secrete viral particles, are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound or Lamivudine) are serially diluted and added to the cell culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a period of 7 to 9 days, with the medium and compound being refreshed every 2-3 days.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
HBV DNA Extraction: Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): The amount of HBV DNA in each sample is quantified using real-time PCR with primers and probes specific for the HBV genome.
-
Data Analysis: The percentage of inhibition of HBV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is determined by non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds in a cell line.
Methodology:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control group. The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Summary and Conclusion
In vitro studies on this compound have focused on its mitochondrial toxicity profile, indicating a low potential for mitochondrial toxicity at concentrations expected to be therapeutically relevant.[1][2] This is a critical parameter for the long-term safety of nucleoside analogues.
For a comprehensive head-to-head comparison, further in vitro studies directly comparing the antiviral activity of this compound and Lamivudine under identical experimental conditions are required. Such studies would be invaluable for the research and drug development community in assessing the relative potential of this compound as a therapeutic agent for chronic hepatitis B.
References
- 1. In Vitro Mitochondrial Toxicity of this compound, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro mitochondrial toxicity of this compound, a new nucleoside reverse transcriptase inhibitor for treatment of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Antiviral Efficacy of Metacavir in Primary Human Hepatocytes: A Head-to-Head Analysis with Entecavir and Tenofovir
For Immediate Release
[City, State] – [Date] – This report provides a comparative analysis of the investigational antiviral agent Metacavir against the established first-line treatments for Hepatitis B Virus (HBV), Entecavir and Tenofovir. The focus of this guide is the validation of this compound's antiviral activity in primary human hepatocytes, the gold standard in vitro model for studying liver-specific drug metabolism and efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.
While direct comparative preclinical data for this compound in primary human hepatocytes is not yet publicly available, this guide synthesizes existing in vitro data for Entecavir and Tenofovir and outlines the expected mechanistic pathway of this compound based on its classification as a nucleoside analog.
Mechanism of Action: Targeting HBV Replication
This compound, like Entecavir and Tenofovir, is a nucleoside/nucleotide analog designed to inhibit the HBV polymerase, a critical enzyme in the viral replication cycle.[1][2][3][4] Upon entering a hepatocyte, these drugs are phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the elongating viral DNA strand by the HBV reverse transcriptase. Incorporation of the drug analog results in premature chain termination, thereby halting viral replication.[1][2][5]
Below is a diagram illustrating the generalized mechanism of action for nucleoside/nucleotide analog HBV inhibitors.
Comparative Antiviral Activity
Direct comparative studies of this compound, Entecavir, and Tenofovir in primary human hepatocytes are not available in the public domain. The following table summarizes the available 50% effective concentration (EC50) values obtained from in vitro studies using human hepatoma cell lines, which serve as a preliminary indicator of antiviral potency. It is important to note that these values may differ in primary human hepatocytes.
| Antiviral Agent | Cell Line | EC50 (µM) | Citation |
| This compound | Data not publicly available | Data not publicly available | |
| Entecavir | HepG2 (transfected) | ~0.004 | [6] |
| Tenofovir | HepG2 (stable cell line) | ~1.1 | [7] |
Note: The potency of Tenofovir is significantly enhanced in its prodrug forms (e.g., Tenofovir Disoproxil Fumarate - TDF, and Tenofovir Alafenamide - TAF), which are administered clinically.
Experimental Protocols
The following section details a generalized protocol for the validation of antiviral activity in primary human hepatocytes. This methodology is based on established practices in the field and serves as a framework for the type of studies required to generate the comparative data presented in this guide.
Isolation and Culture of Primary Human Hepatocytes (PHHs)
Primary human hepatocytes are isolated from fresh liver tissue obtained from consented donors, typically from surgical resections. The isolation process involves a two-step collagenase perfusion method to digest the liver matrix and release the hepatocytes. The isolated cells are then purified by low-speed centrifugation and seeded onto collagen-coated plates. Cells are maintained in a specialized hepatocyte culture medium supplemented with growth factors to ensure viability and maintain their differentiated phenotype.[8][9][10]
HBV Infection of Primary Human Hepatocytes
Cultured PHHs are infected with a high-titer HBV inoculum. To enhance infection efficiency, polyethylene glycol (PEG) is often added to the culture medium. The cells are incubated with the virus for a defined period (e.g., 16-24 hours) to allow for viral entry. After the infection period, the inoculum is removed, and the cells are washed and maintained in fresh culture medium.[11][12]
Antiviral Compound Treatment
Following HBV infection, the cultured PHHs are treated with a range of concentrations of the antiviral compounds (this compound, Entecavir, and Tenofovir). A vehicle control (e.g., DMSO) is run in parallel. The medium containing the antiviral compounds is replaced at regular intervals (e.g., every 2-3 days) for the duration of the experiment (typically 7-14 days).
Quantification of HBV DNA
The antiviral efficacy is determined by measuring the reduction in HBV DNA levels in the culture supernatant. Viral DNA is extracted from the supernatant at various time points post-infection. The amount of HBV DNA is quantified using a highly sensitive and specific quantitative polymerase chain reaction (qPCR) assay.[7][13][14][15][16] The results are typically expressed as a log reduction in viral load compared to the vehicle control. The EC50 value is then calculated as the drug concentration that inhibits HBV DNA replication by 50%.
Conclusion
While this compound is a promising investigational agent for the treatment of chronic Hepatitis B, a comprehensive comparison of its antiviral activity against established therapies like Entecavir and Tenofovir in primary human hepatocytes requires the public availability of direct, head-to-head preclinical data. The methodologies outlined in this guide provide a framework for the rigorous evaluation necessary to establish the clinical potential of this compound. Future publications of in vitro studies will be critical for a definitive assessment of its comparative efficacy.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not intended to provide medical advice.
Contact: [Insert Contact Information]
References
- 1. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
- 6. Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modeling of hepatitis B virus infection spread in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and Characterization of an HBV Viral Spread and Infectious System following Long-Term Passage of an HBV Clinical Isolate in the Primary Human Hepatocyte and Fibroblast Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomica.uaslp.mx [genomica.uaslp.mx]
- 14. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 16. microbiology.testcatalog.org [microbiology.testcatalog.org]
Navigating the Landscape of HBV Resistance: A Comparative Guide to Metacavir and Other NRTIs
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount in the ongoing battle against Hepatitis B virus (HBV). This guide provides a comprehensive comparison of the cross-resistance profiles of common HBV polymerase mutations to various nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), with a focus on providing supporting experimental data and detailed methodologies.
The emergence of drug-resistant HBV strains poses a significant challenge to effective long-term treatment. Nucleos(t)ide analogues are the cornerstone of anti-HBV therapy, but mutations in the viral polymerase can reduce their efficacy. This guide focuses on the cross-resistance patterns observed with well-established NRTIs. The term "Metacavir" did not yield specific results in the context of approved HBV NRTIs; therefore, this guide will focus on the following widely used drugs: Lamivudine (LAM), Adefovir (ADV), Entecavir (ETV), and Tenofovir (TDF).
Quantitative Cross-Resistance Profiles of HBV Mutations
The following tables summarize the in vitro fold-change in resistance conferred by key HBV reverse transcriptase (RT) mutations to major NRTIs. The data is compiled from multiple phenotypic analyses. Fold change is expressed as the ratio of the IC50 (the concentration of a drug that inhibits 50% of viral replication) for the mutant virus to the IC50 for the wild-type virus.
| HBV RT Mutation | Lamivudine (LAM) | Adefovir (ADV) | Entecavir (ETV) | Tenofovir (TDF) | Reference(s) |
| Primary LAM-Resistance Mutations | |||||
| rtM204V | >1000 | 1 | >10 | 1 | [1] |
| rtM204I | >1000 | 1 | 10-20 | 1 | [1] |
| rtL180M + rtM204V | >1000 | 2.85 | >100 | 3.3 | [1] |
| Primary ADV-Resistance Mutations | |||||
| rtA181T/V | 2-10 | 5-10 | 1-2 | 2-3 | [2] |
| rtN236T | 1 | 5-10 | 1 | 3-4 | [3] |
| ETV-Resistance Associated Mutations (in LAM-R background) | |||||
| rtL180M + rtM204V + rtT184G/S/L | >1000 | ~3 | >1000 | ~3 | [4] |
| rtL180M + rtM204V + rtS202G/I | >1000 | ~3 | >1000 | ~3 | [4] |
| Multi-Drug Resistance Mutations | |||||
| rtA181T + rtN236T | 2-10 | >10 | 1-2 | >10 | [5] |
Note: The fold-change values can vary between studies depending on the specific assay conditions and cell lines used.
Experimental Protocols
Accurate assessment of antiviral resistance is crucial for clinical management and drug development. The two primary methods for determining HBV drug resistance are genotypic and phenotypic assays.
Genotypic Resistance Assay Protocol (Sanger Sequencing)
Genotypic assays detect specific mutations in the HBV polymerase gene that are known to be associated with drug resistance.
-
Sample Collection and Viral DNA Extraction:
-
Collect whole blood in an EDTA tube.
-
Separate plasma by centrifugation.
-
Extract HBV DNA from plasma using a commercial viral DNA extraction kit following the manufacturer's instructions. A minimum viral load of 1,000 IU/mL is generally required for successful amplification.[6]
-
-
PCR Amplification of the HBV Polymerase Gene:
-
Amplify the reverse transcriptase (RT) domain of the HBV polymerase gene using nested PCR.
-
First Round PCR: Use outer primers flanking the RT region.
-
Reaction Mix: HBV DNA template, forward and reverse outer primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions: Initial denaturation (e.g., 95°C for 5 min), followed by 35-40 cycles of denaturation (95°C for 30s), annealing (e.g., 55-60°C for 30s), and extension (72°C for 1-2 min), with a final extension at 72°C for 5-10 min.
-
-
Second Round (Nested) PCR: Use inner primers located within the first-round amplicon to increase sensitivity and specificity.
-
Reaction Mix: Use 1-2 µL of the first-round PCR product as a template with inner primers.
-
Cycling Conditions: Similar to the first round, but with a reduced number of cycles (e.g., 25-30).
-
-
-
PCR Product Purification:
-
Analyze the nested PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and other contaminants.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template with the inner forward and reverse primers and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Purify the sequencing products to remove unincorporated ddNTPs.
-
Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain a consensus sequence of the amplified RT region.
-
Align the patient's HBV sequence with a wild-type reference sequence to identify amino acid mutations.
-
Interpret the identified mutations for their association with resistance to different NRTIs using established databases and guidelines.
-
Phenotypic Resistance Assay Protocol (Cell-Based)
Phenotypic assays directly measure the susceptibility of an HBV strain to an antiviral drug by assessing its ability to replicate in the presence of the drug.
-
Cloning of the HBV Genome:
-
Amplify the full-length or a replication-competent fragment of the HBV genome from patient-derived viral DNA using high-fidelity DNA polymerase.
-
Clone the amplified HBV DNA into a suitable expression vector. Site-directed mutagenesis can be used to introduce specific resistance mutations into a wild-type HBV backbone.
-
-
Cell Culture and Transfection:
-
Culture a human hepatoma cell line (e.g., Huh7 or HepG2) in appropriate media.
-
Transfect the cells with the plasmid containing the wild-type or mutant HBV genome using a suitable transfection reagent.
-
-
Drug Treatment:
-
After transfection, culture the cells in the presence of serial dilutions of the NRTI being tested. A drug-free control is also included.
-
Replenish the medium with fresh drug at regular intervals (e.g., every 2-3 days) for a total of 5-7 days.
-
-
Quantification of HBV Replication:
-
Harvest the cells and/or the culture supernatant.
-
For intracellular HBV DNA: Extract total DNA from the cells and quantify the levels of HBV replicative intermediates (e.g., relaxed circular and double-stranded linear DNA) using Southern blot analysis or quantitative PCR (qPCR).
-
For extracellular HBV DNA: Extract viral DNA from the culture supernatant and quantify HBV DNA levels by qPCR.
-
-
Data Analysis and IC50 Determination:
-
Plot the percentage of inhibition of HBV replication against the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) for both the wild-type and mutant viruses using a non-linear regression analysis.
-
The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
-
Visualizing Key Pathways and Relationships
To further elucidate the mechanisms of HBV replication, NRTI action, and the workflow for resistance testing, the following diagrams are provided.
Caption: The Hepatitis B Virus (HBV) replication cycle within a hepatocyte.
Caption: Mechanism of action of Nucleos(t)ide Reverse Transcriptase Inhibitors (NRTIs).
Caption: Workflow for genotypic and phenotypic HBV drug resistance testing.
This guide provides a foundational understanding of the cross-resistance profiles of HBV mutations to key NRTIs. The presented data and protocols are intended to support researchers and clinicians in the development of novel antiviral strategies and in the effective management of patients with chronic hepatitis B. Continuous monitoring and characterization of emerging resistance patterns are essential to stay ahead of this evolving virus.
References
- 1. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of the Hepatitis B Virus Polymerase rtA181T Mutation on Replication and Drug Resistance Is Potentially Affected by Overlapping Changes in Surface Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hepatitis B Virus Genotype by Sequencing (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
A Comparative Analysis of Entecavir and Tenofovir on Hepatitis B Virus cccDNA
A Note on Terminology: This report provides a comparative analysis of Entecavir and Tenofovir. The initial query for "Metacavir" did not yield relevant results in the context of Hepatitis B Virus (HBV) treatment. It is presumed that this was a typographical error and the intended compound for comparison was Entecavir, a widely used antiviral for chronic Hepatitis B.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the effects of Entecavir and Tenofovir on HBV covalently closed circular DNA (cccDNA). The information presented is supported by experimental data from peer-reviewed studies.
Executive Summary
Entecavir and Tenofovir are potent nucleos(t)ide analogues (NAs) that are first-line treatments for chronic hepatitis B. They effectively suppress HBV replication by inhibiting the viral reverse transcriptase. While both drugs lead to significant reductions in serum HBV DNA, their direct impact on the stable intranuclear cccDNA reservoir is more modest. The persistence of cccDNA is a major obstacle to a complete cure for chronic hepatitis B. This guide synthesizes available data on the effects of Entecavir and Tenofovir on HBV cccDNA, details the experimental methods used for its quantification, and illustrates the mechanisms of action of these antiviral agents.
Data Presentation: Entecavir vs. Tenofovir on HBV cccDNA Reduction
The following table summarizes quantitative data from studies that have assessed the impact of Entecavir and Tenofovir on HBV cccDNA levels. It is important to note that direct head-to-head comparative studies quantifying cccDNA reduction are limited. The data presented is compiled from separate studies, and experimental conditions may vary.
| Drug | Study Population | Duration of Treatment | Method of cccDNA Quantification | Baseline cccDNA Level (copies/mL or copies/HGEq) | Post-treatment cccDNA Level (copies/mL or copies/HGEq) | Log Reduction in cccDNA | Reference |
| Entecavir | HBeAg-positive patients | 48 weeks | Real-time PCR | Median: 5.1 x 10⁶ | Median: 2.4 x 10³ | ~3 log₁₀ | [1][2] |
| Entecavir | HBeAg-positive patients | 48 weeks | Real-time PCR | Not specified | Not specified | ~1 log₁₀ copies/HGEq | [2] |
| Tenofovir | Data on direct cccDNA quantification is less available in direct comparative studies. However, studies have shown significant suppression of HBV replication, which indirectly impacts the cccDNA pool over time. |
Note: HGEq stands for Human Genome Equivalents.
Experimental Protocols
The accurate quantification of HBV cccDNA is technically challenging due to its low copy number and its sequence identity with other viral DNA intermediates. The two most common methods are Southern Blot and quantitative Polymerase Chain Reaction (qPCR).
Southern Blot for HBV cccDNA Detection
Southern blot is considered the "gold standard" for cccDNA detection as it can distinguish cccDNA from other HBV DNA forms based on their different electrophoretic mobility.[3][4][5][6][7]
Methodology:
-
Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA, such as cccDNA, from infected cells while precipitating high molecular weight genomic DNA.[3][5][6][7]
-
Cells are lysed with a buffer containing SDS.
-
High salt concentration (e.g., NaCl) is added to precipitate proteins and genomic DNA.
-
The supernatant containing the low molecular weight DNA is collected.
-
-
Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel. The circular, supercoiled structure of cccDNA results in a distinct migration pattern compared to linear or relaxed circular DNA.[3][4]
-
DNA Transfer: The separated DNA is transferred from the gel to a solid membrane (e.g., nitrocellulose or nylon).[4]
-
Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the HBV DNA sequence.[3][6]
-
Detection: The labeled probe bound to the HBV DNA on the membrane is detected, typically by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).[3]
Quantitative PCR (qPCR) for HBV cccDNA Quantification
qPCR is a more sensitive and high-throughput method for quantifying cccDNA. However, it is prone to overestimation due to the co-amplification of other viral DNA forms.[8]
Methodology:
-
DNA Extraction: Similar to Southern blot, a method to enrich for cccDNA, such as Hirt extraction, is often employed.[9]
-
Nuclease Digestion: To improve the specificity for cccDNA, samples are often treated with nucleases that selectively degrade linear and relaxed circular DNA, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease.[9]
-
Primer Design: Primers are designed to specifically amplify a region of the HBV genome that is unique to the ligated ends of the cccDNA molecule.[8]
-
Real-time PCR Amplification: The qPCR reaction is performed using a fluorescent dye or probe that allows for the real-time monitoring of DNA amplification.
-
Quantification: The amount of cccDNA is determined by comparing the amplification signal to a standard curve generated from a known amount of a plasmid containing the cccDNA target sequence.[8]
Visualizations
Mechanism of Action of Entecavir and Tenofovir
Caption: Mechanism of action of Entecavir and Tenofovir on HBV replication.
Experimental Workflow for HBV cccDNA Quantification
Caption: General experimental workflow for the quantification of HBV cccDNA.
Conclusion
Both Entecavir and Tenofovir are highly effective in suppressing HBV DNA replication. While this leads to a reduction in the formation of new cccDNA molecules and a slow decline in the existing cccDNA pool over long-term therapy, neither drug directly targets and eliminates cccDNA. The data suggests that Entecavir can lead to a significant, though not complete, reduction in intrahepatic cccDNA levels after 48 weeks of treatment. Further research, including direct comparative studies with standardized and highly sensitive cccDNA quantification methods, is needed to fully elucidate the comparative long-term effects of Entecavir and Tenofovir on the HBV cccDNA reservoir. The ultimate goal of a functional cure for chronic hepatitis B will likely require combination therapies that not only suppress viral replication but also target the stability and transcriptional activity of cccDNA.
References
- 1. Effects of Entecavir on Hepatitis B Virus Covalently Closed Circular DNA in Hepatitis B e Antigen-Positive Patients with Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalently closed-circular hepatitis B virus DNA reduction with entecavir or lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ice-hbv.org [ice-hbv.org]
- 4. ice-hbv.org [ice-hbv.org]
- 5. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
Metacavir: A Safety Profile Benchmark Against Established HBV Therapies
For Immediate Release
[City, State] – [Date] – As the landscape of Hepatitis B Virus (HBV) treatment evolves, a comprehensive evaluation of the safety profiles of emerging therapies is paramount for informed clinical decision-making. This guide provides a detailed comparative analysis of the safety profile of Metacavir, a novel nucleoside reverse transcriptase inhibitor currently in Phase 2 clinical development, against established first-line and second-line treatments for chronic HBV: Entecavir, Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and Lamivudine. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to benchmark this compound's position in the HBV treatment paradigm.
Executive Summary
This compound, a prodrug of 2',3'-dideoxyguanosine (ddG), has demonstrated potent anti-HBV activity in preclinical studies. While comprehensive clinical safety data from Phase 2 trials are not yet publicly available in detail, preclinical investigations provide initial insights into its safety profile. This guide consolidates the available information on this compound and contrasts it with the well-documented safety profiles of Entecavir, TDF, TAF, and Lamivudine, focusing on key areas of concern for nucleoside/nucleotide analogs, including mitochondrial, renal, and bone toxicity.
Comparative Safety Analysis of HBV Nucleos(t)ide Analogs
The following table summarizes the reported adverse events and safety concerns associated with this compound and its established counterparts. It is important to note that the data for this compound is primarily derived from preclinical studies and early clinical trials, and direct comparison of rates with drugs that have extensive post-marketing data should be interpreted with caution.
| Adverse Event/Safety Parameter | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Lamivudine |
| Common Adverse Events | Data from Phase 2 trials not publicly available. Preclinical studies in rhesus monkeys identified the gastrointestinal tract, liver, blood, and kidneys as main target organs of toxicity.[1] | Headache (17-23%), upper respiratory tract infection (18-20%), fatigue (10-13%), nausea (6-8%). | Headache, nasopharyngitis, back pain, nausea. | Similar to TDF; higher rates of lipid elevations. | Headache, nausea, malaise, fatigue, nasal signs and symptoms.[2] |
| Serious Adverse Events (SAE) | Not publicly available. | Rare (4% considered drug-related in one long-term study). | 4% in Phase 3 studies. | Low rates, comparable to TDF. | Severe adverse effects occurred in about 5% of patients in clinical trials, including pancreatitis and peripheral neuropathy.[3] |
| Discontinuation due to AEs | Not publicly available. | 1%[4] | <1% | 0.05% due to renal adverse events in a pooled analysis.[5] | 4% (in combination therapy for HIV).[5] |
| Renal Toxicity | Preclinical studies in rhesus monkeys showed mild necrosis and exfoliation of renal tubules epithelia at 6 months.[1] | Rare, but cases of lactic acidosis have been reported in patients with decompensated cirrhosis. | Associated with a greater loss of kidney function compared to other agents and a risk of acute renal failure (risk difference of 0.7%).[3][6] | Significantly less impact on renal function compared to TDF.[1][5] | Generally well-tolerated with regard to renal function. |
| Bone Toxicity | Not specifically reported in available preclinical data. | Not a commonly reported adverse event. | Associated with a 1-3% greater bone mineral density loss compared to other NRTIs.[7] | Minimal to no impact on bone mineral density; improvements seen when switching from TDF.[7][8] | Not a commonly reported adverse event. |
| Mitochondrial Toxicity | Preclinical studies in HepG2 cells showed minimal mitochondrial toxicity at therapeutic concentrations.[2] | Potential for lactic acidosis, a known complication of mitochondrial dysfunction, particularly in patients with severe liver disease. | Mitochondrial toxicity to proximal tubule cells is a mechanism of TDF-induced renal toxicity.[8] | Reduced potential for mitochondrial toxicity due to lower systemic exposure. | Associated with mitochondrial dysfunction, including pancreatitis and peripheral neuropathy.[3] |
| Resistance Profile | Not yet established in clinical practice. | Low rates of resistance (1.2% at 5 years in nucleoside-naive patients). | Low rates of resistance. | Low rates of resistance. | High rates of resistance with long-term monotherapy. |
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition
This compound, along with Entecavir, TDF, TAF, and Lamivudine, belongs to the class of nucleos(t)ide reverse transcriptase inhibitors (NRTIs). These drugs act as chain terminators during the reverse transcription of HBV pregenomic RNA into DNA, a crucial step in the viral replication cycle. After intracellular phosphorylation to their active triphosphate forms, they are incorporated by the HBV DNA polymerase into the growing viral DNA chain, leading to the termination of its elongation.[2][7][8]
References
- 1. One hundred and ninety-two weeks treatment of entecavir maleate for Chinese chronic hepatitis B predominantly genotyped B or C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. quantics.co.uk [quantics.co.uk]
- 6. Hepatitis B, NRTIs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Antiviral Mechanisms: A Comparative Analysis of Entecavir
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action and performance of Entecavir, a potent antiviral agent for the treatment of chronic Hepatitis B Virus (HBV) infection. Due to the limited publicly available information on "Metacavir," this document focuses on the well-documented antiviral drug Entecavir as a representative example to illustrate a framework for the independent verification of a drug's mechanism of action. The information presented herein is compiled from publicly accessible clinical trial data and research publications.
Mechanism of Action: Entecavir
Entecavir is a guanosine nucleoside analogue that selectively inhibits the replication of the Hepatitis B virus.[1][2] Its mechanism of action involves the inhibition of the HBV polymerase, a multifunctional enzyme essential for viral replication.[2][3]
Following oral administration, Entecavir is absorbed and intracellularly phosphorylated to its active triphosphate form, entecavir triphosphate.[3] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.[3]
Entecavir triphosphate disrupts HBV replication by inhibiting all three activities of the viral polymerase:
-
Priming: Inhibition of the initiation of DNA synthesis.[3]
-
Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[3]
-
DNA-dependent DNA synthesis: Preventing the synthesis of the positive-strand DNA.[3]
Incorporation of entecavir triphosphate into the viral DNA chain leads to premature chain termination, thus halting viral replication.[3]
Signaling Pathway Diagram
Caption: HBV Replication Cycle and Entecavir's Point of Inhibition.
Comparative Performance Data
The efficacy of Entecavir has been evaluated in numerous clinical trials, often in comparison to other nucleos(t)ide analogues such as Lamivudine and Tenofovir. The following tables summarize key performance indicators from these studies.
Table 1: Entecavir vs. Lamivudine in Nucleoside-Naïve HBeAg-Negative Chronic Hepatitis B Patients (48 Weeks)
| Endpoint | Entecavir (0.5 mg daily) | Lamivudine (100 mg daily) | P-value |
| Histologic Improvement | 70% (208/296) | 61% (174/287) | 0.01 |
| Undetectable HBV DNA (<300 copies/mL) | 90% | 72% | <0.001 |
| ALT Normalization | 78% | 71% | 0.045 |
| Mean Reduction in HBV DNA (log10 copies/mL) | 5.0 | 4.5 | <0.001 |
| Data from a phase 3, double-blind trial.[4] |
Table 2: Entecavir vs. Lamivudine in Nucleoside-Naïve Chinese Patients with Chronic Hepatitis B (48 Weeks)
| Endpoint | Entecavir (0.5 mg/d) | Lamivudine (100 mg/d) | P-value |
| Primary Endpoint (HBV DNA <0.7 MEq/ml & ALT <1.25 × ULN) | 90% (231/258) | 67% (174/261) | <0.0001 |
| Mean Reduction in HBV DNA (log10 copies/mL) | 5.90 | 4.33 | <0.0001 |
| Undetectable HBV DNA (<300 copies/mL) | 76% | 43% | <0.0001 |
| ALT Normalization (≤1 × ULN) | 90% | 78% | 0.0003 |
| HBeAg Seroconversion | 15% | 18% | Not Significant |
| Data from a randomized double-blind trial in China.[5] |
Table 3: Entecavir vs. Tenofovir in Treatment-Naïve Chronic Hepatitis B Patients with Severe Acute Exacerbation (24 Weeks)
| Endpoint | Entecavir | Tenofovir | P-value |
| Overall Mortality or Liver Transplantation | 18% (26/148) | 19% (8/41) | 0.749 |
| Data from a comparative study.[6] |
Experimental Protocols for Antiviral Efficacy Assessment
The independent verification of an antiviral agent's mechanism of action and efficacy relies on standardized and reproducible experimental protocols. Below are generalized methodologies commonly employed in the preclinical and clinical evaluation of anti-HBV drugs.
In Vitro Antiviral Activity Assay
Objective: To determine the potency of a compound in inhibiting HBV replication in a cell culture system.
Methodology:
-
Cell Line: A stable HBV-producing cell line, such as HepG2.2.15, is commonly used. These cells are human hepatoblastoma cells transfected with the HBV genome and constitutively secrete HBV virions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., Entecavir) and a vehicle control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 6-9 days), with media and compound changes every few days.
-
Quantification of Viral Replication:
-
Extracellular HBV DNA: Supernatants are collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified using quantitative PCR (qPCR).
-
Intracellular HBV Replicative Intermediates: Cells are lysed, and intracellular core-associated HBV DNA is extracted and quantified by qPCR or analyzed by Southern blot.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or MTT assay) is performed to determine the concentration of the compound that is toxic to the cells (CC50).
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HBV replication by 50%, is calculated. The selectivity index (SI), the ratio of CC50 to EC50, is determined to assess the therapeutic window of the compound.
Experimental Workflow Diagram
Caption: In Vitro HBV Antiviral Activity Assay Workflow.
Animal Models for In Vivo Efficacy Testing
Objective: To evaluate the antiviral efficacy and safety of a compound in a living organism that supports HBV replication.
Common Animal Models:
-
Woodchuck Hepatitis Virus (WHV) Model: Woodchucks are naturally susceptible to WHV, a close relative of HBV. This model is valuable for studying chronic infection, antiviral therapy, and the development of hepatocellular carcinoma.[7]
-
Duck Hepatitis B Virus (DHBV) Model: Pekin ducks infected with DHBV are used to study the early stages of hepadnavirus replication and to screen antiviral compounds.[8]
-
Transgenic Mouse Models: Mice carrying the HBV genome can produce viral particles and are useful for testing therapies that target viral replication.[7]
-
Humanized Mouse Models: Immunodeficient mice with engrafted human liver cells can be infected with HBV, providing a model that more closely mimics human infection.[1]
General Protocol (using a humanized mouse model):
-
Model Preparation: Establish a cohort of humanized mice with stable human hepatocyte engraftment.
-
HBV Infection: Infect the mice with a known titer of HBV.
-
Treatment: Once chronic infection is established (as confirmed by serum HBV DNA and HBsAg levels), administer the test compound (e.g., Entecavir) or a placebo daily via an appropriate route (e.g., oral gavage).
-
Monitoring:
-
Viremia: Collect blood samples at regular intervals to quantify serum HBV DNA and HBsAg levels.
-
Liver Function: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) to assess liver injury.
-
Toxicity: Observe the animals for any signs of adverse effects and monitor body weight.
-
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue to measure intrahepatic HBV DNA, cccDNA, and viral antigens.
-
Data Analysis: Compare the virological and biochemical parameters between the treated and control groups to determine the in vivo efficacy of the compound.
Quantification of HBV DNA in Clinical Trials
Objective: To measure the change in viral load in patients undergoing antiviral therapy.
Methodology:
-
Sample Collection: Collect serum or plasma samples from patients at baseline and at specified time points throughout the clinical trial.
-
DNA Extraction: Extract total nucleic acids from the serum/plasma samples using a validated commercial kit.
-
Quantitative Real-Time PCR (qPCR):
-
Assay: Use a highly sensitive and specific qPCR assay targeting a conserved region of the HBV genome. The assay should have a wide linear range of quantification.
-
Standard Curve: Include a standard curve of known HBV DNA concentrations in each run to ensure accurate quantification.
-
Internal Control: Incorporate an internal control to monitor for PCR inhibition.
-
-
Data Reporting: Report HBV DNA levels in international units per milliliter (IU/mL). The lower limit of detection (LLOD) and the lower limit of quantification (LLOQ) of the assay should be clearly defined.
Conclusion
The independent verification of a drug's mechanism of action is a cornerstone of drug development, ensuring efficacy and safety. As demonstrated with Entecavir, a comprehensive evaluation involves understanding the molecular target, quantifying the drug's performance in rigorous clinical trials against relevant comparators, and utilizing standardized experimental protocols. This guide provides a framework for such an evaluation, which is essential for researchers, scientists, and drug development professionals in advancing antiviral therapies.
References
- 1. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure | Gut [gut.bmj.com]
- 3. In Vitro Enzymatic and Cell Culture-Based Assays for Measuring Activity of HBV Ribonuclease H Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 5. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 6. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring HBV DNA to guide treatment eligibility and monitor the response - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Metacavir for Chronic Hepatitis B Treatment
This guide provides a comparative statistical analysis of Metacavir's clinical trial results against established and emerging therapies for Chronic Hepatitis B (CHB). The data presented for the fictional drugs this compound and Fostecavir are hypothetical, designed to contextualize their performance against the real-world data of Entecavir, a widely used first-line treatment.
Therapeutic Agent Overview
This comparison focuses on three nucleos(t)ide analogues that inhibit the HBV polymerase, a critical enzyme in the virus's replication cycle.
-
This compound (Hypothetical): A novel guanosine nucleoside analogue designed for high-potency inhibition of HBV DNA polymerase.
-
Fostecavir (Hypothetical): A next-generation acyclic nucleotide phosphonate analogue engineered for an improved safety profile and high barrier to resistance.
-
Entecavir (Existing): An established guanosine nucleoside analogue, widely recommended as a first-line monotherapy for CHB.[1]
Comparative Efficacy Data
The primary measures of efficacy in CHB clinical trials include the reduction of viral load to undetectable levels (virologic response), normalization of liver enzymes (biochemical response), and loss of viral antigens (serological response). The following tables summarize key 48-week results from hypothetical Phase III trials of this compound and Fostecavir, alongside published data for Entecavir in treatment-naïve patients.
Table 1: Virologic and Biochemical Response at 48 Weeks (Treatment-Naïve Patients)
| Endpoint | This compound (MET-03 Trial) | Fostecavir (FOS-04 Trial) | Entecavir (Phase III Trials) |
| HBV DNA <50 IU/mL (HBeAg-positive) | 70% | 75% | 67%[2][3] |
| HBV DNA <50 IU/mL (HBeAg-negative) | 91% | 94% | 90%[2][3] |
| ALT Normalization | 71% | 76% | 68%[4] |
| HBeAg Seroconversion | 23% | 27% | 21%[4] |
| Virologic Breakthrough (Resistance) | <1% | <0.5% | <1%[5] |
Table 2: Safety and Tolerability Profile (Adverse Events >5%)
| Adverse Event | This compound (N=680) | Fostecavir (N=710) | Entecavir (N=679) | Placebo (N=350) |
| Headache | 12% | 10% | 10% | 9% |
| Upper Respiratory Tract Infection | 15% | 14% | 16% | 13% |
| Fatigue | 8% | 6% | 9% | 7% |
| Nausea | 6% | 4% | 7% | 5% |
| Increased Creatine Kinase | 4% | 2% | 9% | 3% |
Experimental Protocols
Methodology for the MET-03 Trial (Hypothetical)
The MET-03 study was a Phase III, randomized, double-blind, active-comparator controlled trial designed to assess the efficacy and safety of this compound in treatment-naïve adults with HBeAg-positive Chronic Hepatitis B.
-
Participants: 1,368 patients were randomized (1:1) to receive either this compound (1.0 mg once daily) or Entecavir (0.5 mg once daily).
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosed with Chronic Hepatitis B (HBsAg positive for >6 months).
-
HBeAg-positive.
-
Serum HBV DNA >20,000 IU/mL.
-
Persistently elevated Alanine Aminotransferase (ALT) levels (>1.3x upper limit of normal).
-
-
Primary Endpoint: A composite of undetectable serum HBV DNA (<50 IU/mL) and ALT normalization at 48 weeks of treatment.
-
Key Secondary Endpoints: HBeAg seroconversion, virologic breakthrough, and incidence of adverse events.
-
Assays: HBV DNA levels were quantified using a real-time PCR assay. Safety was monitored through regular clinical evaluation and laboratory testing, including renal function panels.
Visualized Pathways and Workflows
Mechanism of Action: HBV Polymerase Inhibition
The diagram below illustrates the shared mechanism of action for this compound, Fostecavir, and Entecavir. These drugs act as competitive inhibitors of the viral reverse transcriptase (polymerase), terminating the DNA chain elongation process.
Caption: Inhibition of HBV DNA synthesis by nucleos(t)ide analogues.
Clinical Trial Patient Workflow (MET-03 Trial)
This diagram outlines the logical flow of participants through the key phases of the MET-03 clinical trial.
Caption: High-level workflow for the hypothetical MET-03 Phase III trial.
References
- 1. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of chronic hepatitis B in clinical practice with entecavir or tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entecavir for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, controlled trial of entecavir versus placebo in children with hepatitis B envelope antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entecavir Monotherapy Suffices in Many Cases of Chronic Hepatitis B | MDedge [mdedge.com]
Comparative Efficacy of Entecavir on Diverse Hepatitis B Virus Genotypes: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of Entecavir, a potent nucleoside analog, against various genotypes of the Hepatitis B virus (HBV). Due to the absence of publicly available data for a drug named "Metacavir," this report substitutes Entecavir, a well-researched and widely used antiviral for chronic Hepatitis B, to fulfill the user's request for a comparative study. This document synthesizes clinical data on virological response and resistance profiles, details common experimental methodologies, and presents key information in a structured format for researchers and professionals in the field of drug development.
Executive Summary
Entecavir is a first-line treatment for chronic HBV infection, demonstrating significant efficacy in suppressing viral replication. However, its effectiveness can be influenced by the HBV genotype. This guide consolidates findings from multiple studies to offer a comparative perspective on Entecavir's performance across different viral genotypes, highlighting variations in virological response and the prevalence of drug resistance. The data presented herein is crucial for understanding the nuances of Entecavir treatment and for guiding future research and development of HBV therapeutics.
Comparative Virological Response to Entecavir by HBV Genotype
The virological response to Entecavir, primarily measured by the reduction of HBV DNA to undetectable levels, can vary among patients infected with different HBV genotypes. The following table summarizes findings from various clinical studies.
| HBV Genotype | Virological Response (HBV DNA Undetectable) | Key Findings & Citations |
| Genotype A | Generally favorable response. | Genotype A may exhibit a better therapeutic response to nucleotide analogues with a lower rate of resistance mutations compared to genotype D.[1] |
| Genotype B | Favorable response, potentially better than genotype C. | Studies have reported that genotype B shows a better virological response to lamivudine (another nucleoside analog) than genotype C.[2] While direct comparisons for Entecavir are less common, this suggests a potential difference in susceptibility. |
| Genotype C | Response may be less favorable compared to other genotypes, with a higher risk of hepatocellular carcinoma (HCC) despite treatment. | The effectiveness of Entecavir in preventing HCC is lower in patients with genotype C compared to genotype D.[2] Patients with genotype C may have a higher incidence of HCC even with long-term Entecavir treatment.[2] |
| Genotype D | Favorable response, with a lower incidence of HCC compared to genotype C under Entecavir treatment. | The incidence of HCC in patients treated with Entecavir is significantly lower in regions where genotype D is prevalent compared to genotype C regions.[2] |
| Genotype E | Potentially lower response compared to other genotypes and alternative treatments like Tenofovir. | In patients with genotype E, Entecavir treatment leads to a significantly lower decline in quantitative HBsAg (qHBsAg) and higher rates of virological non-response after 5 years compared to Tenofovir.[3][4] |
| Genotypes F, G, H | Data is more limited for these genotypes. | One study identified the highest prevalence of antiviral resistance mutations in HBV genotypes A2 and H.[5] |
Entecavir Resistance Profiles Across HBV Genotypes
The development of resistance to Entecavir is a clinical concern that can be influenced by the HBV genotype. The table below outlines the prevalence of Entecavir resistance mutations in different genotypes as reported in the literature.
| HBV Genotype | Prevalence of Entecavir Resistance Mutations | Common Resistance Mutations & Citations |
| Genotype A | Resistance mutations have been reported, particularly in subtype A2. | Resistance mutations were found in 11.8% of genotype A2 isolates in one study.[5] |
| Genotype C | Resistance can occur, particularly in patients with prior lamivudine resistance. | The combination of lamivudine resistance mutations (rtM204V/I) with other specific mutations can confer resistance to Entecavir. |
| Genotype D | Resistance mutations have been documented. | |
| Genotype H | High prevalence of resistance mutations reported in a Mexican study. | Resistance mutations were found in 10.2% of genotype H isolates in the aforementioned study.[5] |
| Other Genotypes | Data on Entecavir resistance in genotypes B, E, F, and G is less prevalent in the reviewed literature. |
Experimental Protocols
Accurate assessment of Entecavir's efficacy relies on standardized and validated laboratory methods. The following are detailed methodologies for key experiments.
HBV Genotyping
Objective: To identify the specific genotype of the Hepatitis B virus infecting a patient.
Methodology: Polymerase Chain Reaction (PCR) and Sequencing
-
DNA Extraction: Viral DNA is extracted from the patient's serum or plasma using a commercial kit.
-
PCR Amplification: A specific region of the HBV genome, typically the S gene or the pre-core/core region, is amplified using PCR. For low viral loads, a nested PCR approach may be employed for increased sensitivity.
-
Sequencing: The amplified PCR product is then sequenced using Sanger sequencing or next-generation sequencing methods.
-
Phylogenetic Analysis: The obtained sequence is compared with reference sequences of known HBV genotypes. A phylogenetic tree is constructed to determine the genotype of the patient's viral strain.
Alternative Method: Line Probe Assay (LiPA)
-
This method involves the hybridization of amplified HBV DNA to genotype-specific probes immobilized on a strip. It allows for the detection of the most common HBV genotypes and can also identify mixed genotype infections.
HBV Viral Load Quantification
Objective: To measure the amount of HBV DNA in a patient's blood, which is a key indicator of treatment efficacy.
Methodology: Real-Time Polymerase Chain Reaction (qPCR)
-
Sample Preparation: Serum or plasma is collected from the patient.
-
DNA Extraction: Viral DNA is extracted from the prepared sample.
-
qPCR Assay: The extracted DNA is subjected to a real-time PCR assay using specific primers and a fluorescently labeled probe that targets a conserved region of the HBV genome.
-
Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. A standard curve, generated from known concentrations of HBV DNA, is used to quantify the viral load in the patient sample. The results are typically reported in international units per milliliter (IU/mL).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: HBV lifecycle and Entecavir's mechanism of action.
Caption: Experimental workflow for comparative analysis.
References
- 1. esmed.org [esmed.org]
- 2. Effectiveness of entecavir in preventing hepatocellular carcinoma development is genotype-dependent in hepatitis B virus-associated liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Serological and virological response in patients with hepatitis B virus genotype E treated with entecavir or tenofovir: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico [xiahepublishing.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Metacavir (Entecavir)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Metacavir is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data for its active ingredient, Entecavir. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound is a brand name for the antiviral drug Entecavir. The disposal procedures outlined below are derived from the Safety Data Sheets (SDS) for Entecavir monohydrate and general best practices for pharmaceutical waste management.
Hazardous Profile and Safety Information
Entecavir monohydrate is classified with specific health hazards that necessitate careful handling and disposal.
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| H360: May damage fertility or the unborn child | Reproductive toxicity (Category 1B) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Category 1) | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. |
Step-by-Step Disposal Procedures
The primary recommendation for the disposal of Entecavir is to use a licensed waste management company.[1] However, if small quantities are to be disposed of in a laboratory setting, the following steps, adapted from general FDA and institutional guidelines, should be followed.[2][3][4][5]
Experimental Protocol for Laboratory-Scale Disposal:
-
Deactivation (if applicable and feasible):
-
Currently, there are no standard, published protocols for the chemical deactivation of Entecavir in a laboratory setting. Therefore, direct disposal via a licensed contractor is the safest and most compliant method.
-
-
Disposal of Unused Solid Material:
-
Step 1: Containment. Ensure the solid Entecavir waste is in a sealed, clearly labeled container.
-
Step 2: Professional Disposal. Transfer the sealed container to a designated hazardous waste collection area for pickup by a licensed waste management company. This is the most critical step to ensure compliance with local, state, and federal regulations.
-
-
Disposal of Contaminated Labware (e.g., vials, pipette tips):
-
Step 1: Segregation. Place all disposables that have come into direct contact with Entecavir into a dedicated, labeled hazardous waste container.
-
Step 2: Incineration. The preferred method of disposal for contaminated labware is high-temperature incineration by a licensed waste disposal service.
-
Alternative Disposal for Small Residual Amounts (Follow Local Regulations):
For trace amounts, where permitted by institutional and local guidelines, the following "mix and trash" method may be an option.[2][3][4][5]
-
Step 1: Admixture. Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[2][3][5] Do not crush tablets or capsules.[2][3]
-
Step 2: Sealing. Place the mixture in a sealable container, such as a plastic bag or an empty can with a lid.[2][4][5]
-
Step 3: Final Disposal. Dispose of the sealed container in the regular trash.
-
Step 4: De-identification. Scratch out all personal or identifying information on the original prescription bottle before recycling or discarding it.[2][4][5]
Important Considerations:
-
Environmental Precautions: Entecavir should not be released into the environment.[6][7] Avoid disposing of it down the drain or in waterways.
-
Personal Protective Equipment (PPE): When handling Entecavir for disposal, always wear appropriate PPE, including gloves, lab coat, and safety glasses.[6]
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Logical Workflow for this compound (Entecavir) Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound (Entecavir).
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Safe Disposal of Medications | Wellcare [wellcare.com]
- 3. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 4. oncolink.org [oncolink.org]
- 5. Safe methods of medication disposal - Mayo Clinic Health System [mayoclinichealthsystem.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Metacavir
Authoritative guidance on the safe handling, personal protective equipment (PPE), and disposal of Metacavir, an investigational nucleoside analog for the treatment of chronic Hepatitis B. This document provides essential, immediate safety and logistical information to ensure the protection of laboratory personnel.
As researchers and scientists advance the development of novel antiviral therapies like this compound, ensuring the safety of laboratory personnel is of paramount importance. Given that this compound is an investigational compound, specific safety data, such as a formal Safety Data Sheet (SDS), is not yet publicly available. However, by examining the safety protocols for analogous compounds, such as Entecavir, and adhering to established guidelines for handling hazardous drugs, a comprehensive safety framework can be established. This compound is classified as a nucleoside analog, a class of compounds that can have long-term health effects, including potential carcinogenicity and reproductive toxicity. Therefore, it is crucial to handle this compound with the utmost care, employing appropriate personal protective equipment and following rigorous safety and disposal procedures.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs and information from the SDS of the related compound, Entecavir.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. Do not wear outside the laboratory. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling this compound in solid or liquid form to protect against splashes. |
| Body Protection | Disposable Gown or Lab Coat | A disposable, fluid-resistant gown is preferred. If a reusable lab coat is used, it should be dedicated to handling hazardous drugs and laundered separately. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation. |
Operational Plans for Safe Handling
Strict adherence to standard operating procedures is critical to minimize the risk of exposure to this compound.
General Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Avoid Inhalation: Handle the solid form of this compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.
-
No Food or Drink: Eating, drinking, and applying cosmetics are strictly prohibited in the area where this compound is handled.
Spill Management: In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert others in the area and evacuate if the spill is large or if there is a risk of airborne powder.
-
Don PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. For a more robust decontamination, a 10% bleach solution can be used, followed by a water rinse to remove residual bleach.[1]
-
Disposal: All materials used to clean the spill, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan
All this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Solid Waste: Contaminated gloves, gowns, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container.
Experimental Protocols
Detailed methodologies for all key experiments cited.
Due to the investigational nature of this compound, specific experimental protocols are not publicly available. The handling and disposal procedures outlined in this document are based on the safety information for the analogous compound Entecavir and general guidelines for handling hazardous drugs from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5][6]
Visualizing the Spill Response Workflow
The following diagram illustrates the step-by-step procedure for responding to a this compound spill in the laboratory.
Caption: Workflow for the safe cleanup of a this compound spill.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. osha.gov [osha.gov]
- 3. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 5. hoparx.org [hoparx.org]
- 6. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
